1-Methylpyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was introduced by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.comresearchgate.net Knorr was also one of the first to contribute to understanding tautomerism in pyrazoles, discovering a pyrazolone (B3327878) scaffold while attempting to synthesize quinolones. nih.gov The first known 5-pyrazolone was obtained by Knorr in 1883 through the condensation of acetoacetic ester with phenylhydrazine. globalresearchonline.net Pyrazole itself was first synthesized by Buchner in 1889, who discovered it by the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. globalresearchonline.net
Pyrazole derivatives have played a crucial role in the history of heterocyclic chemistry and have been extensively studied due to their accessibility, diverse chemical reactivity, and wide-ranging biological activities. globalresearchonline.net They have found numerous applications in various fields, including fluorescent agents, dyes, and agrochemicals. globalresearchonline.net The pyrazole ring is a core structure in several notable drugs. sphinxsai.com
Significance of N-Methylation in Heterocyclic Systems
N-Methylation is a critical modification in heterocyclic chemistry that can profoundly influence the characteristics of the resulting compound. The introduction of a methyl group on a nitrogen atom can alter electron distribution, change steric profiles, and impact intermolecular interactions such as hydrogen bonding. These changes can lead to modified physical properties like solubility, boiling point, and melting point, as well as affect chemical reactivity and biological activity.
Regioselective N-alkylation of unsaturated heterocycles can be challenging due to tautomerization, which can lead to nitrogen atoms with similar reactivity. nih.gov Conventional alkylation methods may result in mixtures of products that are difficult to separate. nih.gov Therefore, developing regioselective N-methylation methods is highly sought after as it can significantly shorten synthetic routes, particularly in converting lead structures into potentially more active derivatives. nih.gov
N-Methylation can also impact the basicity of azoles. Studies have investigated the effect of N-methylation on the basicity of diazoles like pyrazoles and imidazoles, noting that methyl groups alpha to the basic nitrogen can lower aqueous basicity. researchgate.netacs.org Furthermore, N-methylation can alter emission profiles in fluorescent imidazoles and reduce the number of emissive species. researchgate.net In the context of medicinal chemistry, N-methylation is a crucial modification that can enhance solubility, pharmacokinetics, and biological activity. organic-chemistry.org Compared to N-methyl analogues, N-trifluoromethyl azoles, for instance, can exhibit higher lipophilicity and increased metabolic stability. researchgate.net
Overview of 1-Methylpyrazole as a Representative N-Methylated Azole
This compound is a direct derivative of pyrazole where a methyl group is attached to one of the nitrogen atoms (specifically, the nitrogen at the 1-position). It is a colorless to light yellow liquid with a chemical formula of C4H6N2 and a molecular weight of 82.10 g/mol . chemicalbook.comalfa-chemistry.comguidechem.comsigmaaldrich.com Its CAS number is 930-36-9, and its PubChem CID is 70255. chemicalbook.comalfa-chemistry.comguidechem.comsigmaaldrich.comnih.govfishersci.ie
This compound serves as a useful synthetic intermediate in organic chemistry. chemicalbook.com It has been employed in the synthesis of various compounds, including heteroaryl(fluorophenyl)piperidinylindoles, which act as α1 adrenoceptor antagonists, and quinazoline (B50416) derivatives, which function as glucokinase activators. chemicalbook.com
Several methods exist for the synthesis of this compound. One approach involves the condensation of 1,1,3,3-tetraethoxypropane (B54473) with methylhydrazine. chemicalbook.comchemicalbook.com Another method involves the reaction of pyrazole with dimethyl carbonate at elevated temperatures. chemicalbook.com Regioselective synthesis methods for N-methylpyrazole derivatives have also been developed, including modified Knorr condensation reactions and 1,3-dipolar cycloadditions. researchgate.net
Physicochemical Properties of this compound:
| Property | Value | Source |
| Appearance | Clear colorless to light yellow liquid | chemicalbook.comguidechem.com |
| Molecular Formula | C4H6N2 | chemicalbook.comalfa-chemistry.comguidechem.comsigmaaldrich.comnih.gov |
| Molecular Weight | 82.10 g/mol | alfa-chemistry.comguidechem.comsigmaaldrich.com |
| CAS Number | 930-36-9 | chemicalbook.comalfa-chemistry.comguidechem.comsigmaaldrich.comnih.govfishersci.ie |
| PubChem CID | 70255 | alfa-chemistry.comguidechem.comsigmaaldrich.comnih.govfishersci.ie |
| Density | 0.988 g/mL at 20 °C | chemicalbook.comalfa-chemistry.comsigmaaldrich.com |
| Boiling Point | 127 °C | alfa-chemistry.com |
| Flash Point | 35 °C or 36 °C (closed cup) | alfa-chemistry.comsigmaaldrich.com |
| pKa | 2.25 ± 0.10 (Predicted) | guidechem.com |
Research Trajectories and Future Prospects in this compound Studies
Research involving this compound continues across various scientific domains. Its utility as a synthetic intermediate makes it valuable in the development of new chemical entities.
In agricultural chemistry, this compound serves as a key intermediate in synthesizing agrochemicals such as herbicides and fungicides, contributing to crop protection. chemimpex.com Derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are important intermediates in the production of fungicides. wikipedia.orggoogle.comgoogle.com
In pharmaceutical development, this compound and its derivatives are explored for their potential in creating new medications. chemimpex.com The pyrazole scaffold is recognized as an influential structure in medicinal chemistry due to its diverse biological activities. globalresearchonline.net Research on pyrazole derivatives has shown potential across a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netsphinxsai.commdpi.comresearchgate.netnih.govrsc.orgnih.govajrconline.org this compound has been studied for potential use in treating alcoholism and has pharmaceutical applications in treating methanol (B129727) and ethylene (B1197577) glycol poisoning. guidechem.com It is also being explored for potential in treating neurological disorders due to its interaction with specific brain receptors. chemimpex.com
This compound is also utilized in analytical chemistry as a reagent for detecting and quantifying metal ions in environmental samples. chemimpex.com In material science, it is incorporated into advanced materials like polymers and coatings to enhance thermal stability and chemical resistance. chemimpex.com Furthermore, the compound plays a role in biochemistry, specifically in enzyme inhibition studies, aiding in the understanding of metabolic pathways. chemimpex.com
Future research on this compound and its derivatives is likely to focus on several key areas:
Exploration of Biological Activities: Further in-depth studies are needed to fully understand the potential biological activities of this compound derivatives and their mechanisms of action. smolecule.com
Optimization of Synthesis: Developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its substituted derivatives remains an important area of research. mdpi.comchemicalbook.comresearchgate.netsmolecule.com
Material Science Applications: Continued investigation into the incorporation of this compound into new materials for improved properties. chemimpex.com
Catalysis: Pyrazole analogues have found use as ligands for metal catalysis, suggesting potential for this compound in this area. sphinxsai.com
Medicinal Chemistry: The pyrazole core remains a subject of interest for designing and synthesizing new drug candidates with improved efficacy and selectivity. globalresearchonline.netsphinxsai.commdpi.comresearchgate.netnih.govrsc.orgnih.govajrconline.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFQONCQIQEYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239231 | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
17.1 [mmHg] | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-36-9 | |
| Record name | 1-Methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methylpyrazole and Its Derivatives
Strategic Approaches to the Pyrazole (B372694) Core
Several key strategies are employed for the construction of the pyrazole core, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity.
Condensation Reactions with Methylhydrazine
Condensation reactions involving methylhydrazine are a fundamental route to 1-methylpyrazoles. These reactions typically involve the cyclization of methylhydrazine with a compound containing a three-carbon unit functionalized with electrophilic centers.
Utilizing 1,1,3,3-tetraethoxypropane (B54473) as a Carbon Source
A notable method for synthesizing 1-methylpyrazole involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine. This reaction provides a direct route to the unsubstituted this compound ring. For instance, this compound can be prepared by the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine. chemicalbook.comchemicalbook.com In one reported procedure, pyrazole was reacted with dimethyl carbonate at 140°C, with the methanol (B129727) produced being distilled off, resulting in a 70% yield of N-methylpyrazole. chemicalbook.com Another attempt without methanol withdrawal at 140°C resulted in a significantly lower yield of 14%. chemicalbook.com
Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds and Derivatives
Cyclocondensation reactions between hydrazine (B178648) derivatives and 1,3-dicarbonyl compounds represent a classic and widely used method for synthesizing pyrazoles. nih.govmdpi.com This approach, often referred to as the Knorr synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, leading to the formation of the pyrazole ring. mdpi.combeilstein-journals.org While this method is versatile for producing substituted pyrazoles, the reaction with methylhydrazine and unsymmetrical 1,3-dicarbonyl compounds can sometimes lead to the formation of regioisomers. beilstein-journals.org
Data from research findings on the synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetone (B45752) and hydrazine derivatives highlight the effectiveness of this method, with reported yields ranging from 70% to 95% at room temperature. mdpi.com
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition reactions provide a powerful tool for the construction of heterocyclic rings, including pyrazoles. This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, suitable 1,3-dipoles include diazo compounds or nitrilimines, which react with alkynes or alkenes as dipolarophiles to form the pyrazole ring system. nih.govmdpi.comarabjchem.org For example, the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals can yield 3,5-disubstituted pyrazoles. organic-chemistry.org Another approach involves the copper-catalyzed oxidative coupling reaction between aldehyde hydrazones and maleimides, leading to dihydropyrazoles which can then be oxidized to pyrazoles. mdpi.com
Multicomponent Reaction Protocols for Substituted Pyrazoles
Multicomponent reactions (MCRs) offer an efficient and convergent approach to synthesize complex molecules in a single step from three or more starting materials. MCRs have been increasingly applied to the synthesis of substituted pyrazoles, allowing for rapid access to diverse libraries of these heterocycles. beilstein-journals.orguniv.kiev.uauniv.kiev.ua These protocols often involve the reaction of a hydrazine derivative (such as methylhydrazine) with multiple carbon-donating components, which undergo a cascade of reactions to form the pyrazole ring. beilstein-journals.org For instance, a three-component reaction involving methylhydrazine, ethyl formate, and a β-ketoester has been reported for the one-pot preparation of 1-methyl-3,4-disubstituted pyrazoles. beilstein-journals.orggalchimia.com While efficient, the reaction with methylhydrazine in some multicomponent settings can lead to the formation of a mixture of regioisomers. beilstein-journals.orgnih.gov
Transformations from Pre-existing Heterocyclic Systems (e.g., Pyranones, Isoxazoles, Oxadiazoles, Pyrimidines)
Pyrazoles can also be synthesized through the transformation or rearrangement of other heterocyclic systems. This approach involves the reaction of a precursor heterocycle with a reagent, often a hydrazine derivative, which triggers a ring-opening and subsequent cyclization to form the pyrazole ring. Examples of such transformations include the synthesis of pyrazoles from pyranones and pyrimidines. nih.govmdpi.com For instance, the reaction of pyranone derivatives with hydrazine in ethanol (B145695) can yield corresponding pyrazoles. nih.govmdpi.com Similarly, certain pyrimidine (B1678525) derivatives can react with hydrazine hydrate (B1144303) to afford substituted pyrazoles through a skeletal remodeling process. organic-chemistry.orgmdpi.com
Regioselective Functionalization of the this compound Nucleus
The regioselective functionalization of the this compound ring is crucial for the targeted synthesis of substituted pyrazole derivatives. Due to the presence of multiple potentially reactive C-H bonds (at the methyl group and the 3, 4, and 5 positions of the pyrazole ring), controlling the site of functionalization is a key challenge. Directed metallation and transition-metal-catalyzed C-H activation have emerged as powerful strategies to achieve high levels of regioselectivity.
Directed Ortho-Metallation (DoM) Strategies
Directed Ortho-Metallation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, thereby directing the metallation to an adjacent (ortho) position. In the case of this compound, the nitrogen atom at the 2-position acts as a Lewis basic directing group, facilitating the lithiation at nearby positions. The lithiation of this compound can occur at the methyl group (alpha to the nitrogen) or at the 5-position of the pyrazole ring.
The regioselectivity of lithiation in this compound is influenced by reaction conditions, particularly temperature, which can favor either kinetic or thermodynamic products. Studies using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) have shown that under kinetetically controlled conditions, lithiation primarily occurs at the methyl group. researchgate.netnih.gov This is often observed at lower temperatures. Conversely, under thermodynamically controlled conditions, typically achieved at higher temperatures or with longer reaction times, the lithiation at the pyrazole 5-position is favored, leading to the formation of 5-lithio-1-methylpyrazole. researchgate.netnih.govresearchgate.net This difference in regioselectivity highlights the importance of reaction temperature in controlling the outcome of the lithiation of this compound.
Solvent effects play a significant role in the regioselectivity of lithiation reactions by influencing the aggregation state of the organolithium reagent and its coordination with the directing group and the substrate. For the lithiation of this compound, computational studies have indicated that solvation effects are crucial for accurately predicting the observed regioselectivity between the methyl group and the 5-position. researchgate.netnih.gov While specific detailed studies on a wide range of solvents for this compound lithiation regioselectivity were not extensively detailed in the provided snippets, the general principle in DoM is that coordinating solvents like THF stabilize the lithium intermediate and can influence the balance between kinetic and thermodynamic products.
The mechanism of directed lithiation of this compound involves the coordination of the nitrogen atom (N2) to the organolithium reagent, such as n-BuLi. researchgate.netwikipedia.org This coordination brings the strong base in close proximity to the acidic C-H bonds at the methyl group and the 5-position. Deprotonation then occurs at the favored site, generating an organolithium intermediate (either the alpha-lithiated methyl species or the 5-lithiopyrazole). researchgate.netnih.govresearchgate.net The nature of the lithiated species can be complex; for instance, the thermodynamic product, 5-lithio-1-methylpyrazole in THF, has been shown to exist as an oligomeric structure. nih.gov
Following the lithiation, the organolithium intermediate is highly reactive and can undergo electrophilic trapping with a variety of electrophiles. The electrophile reacts at the carbon atom bearing the lithium atom, forming a new carbon-electrophile bond and thus functionalizing the pyrazole ring or the methyl group regioselectively. researchgate.netwikipedia.org
Palladium-Catalyzed Direct Arylation Reactions
Palladium-catalyzed direct arylation reactions provide an efficient route to functionalize heteroarenes, including this compound, by forming new carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized coupling partners like organometallic reagents or (pseudo)halides on the heterocycle.
Palladium-catalyzed direct arylation reactions of pyrazoles typically proceed via a C-H activation mechanism. rsc.orgthieme-connect.comscielo.br The Lewis basic nitrogen atom (N2) in the pyrazole ring often acts as a directing group, coordinating to the palladium catalyst and bringing it into proximity with a specific C-H bond on the pyrazole ring. researchgate.net A common catalytic cycle involves a palladium(II) species that undergoes a oxidative addition with the aryl halide coupling partner. The resulting palladium(IV) species then undergoes C-H activation, often via a concerted metallation-deprotonation (CMD) mechanism or an oxidative addition/reductive elimination sequence, cleaving the C-H bond and forming a Pd-C bond on the pyrazole ring. scielo.br Reductive elimination of the functionalized pyrazole and regeneration of the palladium catalyst completes the cycle.
For this compound, palladium-catalyzed direct arylation with aryl bromides has been shown to primarily occur at the 5-position of the pyrazole ring, although mixtures of 4- and 5-substituted products can be obtained depending on the reaction conditions. thieme-connect.comresearchgate.netresearchgate.net The regioselectivity is influenced by factors such as the catalyst system (e.g., palladium source, ligands), base, solvent, and the electronic and steric properties of the aryl halide coupling partner. thieme-connect.comresearchgate.net Using palladium(II) acetate (B1210297) as the catalyst precursor, potassium acetate as the base, and DMAc as the solvent, with an excess of this compound, has been reported to promote 5-arylation with moderate to high selectivity and yields. thieme-connect.comresearchgate.netresearchgate.net
Influence of Catalyst and Reaction Conditions on Regioselectivity and Yield
Palladium-catalyzed direct arylation through C–H activation/functionalization has been investigated for the synthesis of this compound derivatives. The reaction conditions and the nature of the catalyst play a crucial role in determining the regioselectivity and yield of the products. For instance, in the palladium-catalyzed direct arylation of this compound with aryl bromides, using an excess of pyrazole (4 equivalents) and a low concentration of palladium(II) acetate (0.5–1 mol%) as the catalyst, along with potassium acetate as the base and DMAc as the solvent, has been shown to promote 5-arylation with moderate to high selectivities and yields. researchgate.net
Studies have shown that the regioselectivity in the lithiation of this compound is influenced by the reaction conditions. Under kinetically controlled conditions, treatment with n-BuLi in THF followed by reaction with monodeuteromethanol leads to functionalization at the methyl group. In contrast, under thermodynamically controlled conditions, functionalization occurs at the pyrazole 5-position. researchgate.net Density functional theory calculations, when accounting for solvation effects, can qualitatively predict the observed regioselectivity. researchgate.net
In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones and hydrazines, the nature of the hydrazine significantly impacts regioselectivity. acs.org Using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer, while free hydrazine leads exclusively to the 1,5-regioisomer. acs.org The presence of alkyl groups at the β-position of the enone also influences selectivity, with smaller groups like methyl leading to decreased regioselectivity compared to bulkier aryl groups. acs.org
Scope with Various Aryl and Heteroaryl Bromides
Palladium-catalyzed direct arylation of this compound has demonstrated broad scope with a variety of aryl and heteroaryl bromide derivatives. researchgate.net Both electron-poor and electron-rich aryl bromides can be successfully employed in this reaction. researchgate.net However, the electronic and steric properties of the aryl and heteroaryl bromides can influence the regioselectivities and yields of the coupling products. researchgate.net More congested products may be obtained with lower regioselectivities. researchgate.net
For example, in the Pd-catalyzed direct arylation of 4-bromo-1-methylpyrazole, electron-withdrawing substituents such as nitro, formyl, and propionyl on the aryl bromide partner facilitate the reaction. rsc.org Electron-donating groups like 4-methoxy may require different catalyst systems, such as PdCl(C3H5)(dppb), for satisfactory yields. rsc.org Heteroaryl bromides, including 3-bromopyridine, 5-bromopyrimidine, and 3-bromoquinoline, have also been successfully coupled, yielding the corresponding C5 arylpyrazoles. rsc.org
Electrophilic Trifluoroacetylation of Electron-Rich Pyrazoles
Electron-rich N-substituted pyrazoles can undergo direct noncatalytic electrophilic trifluoroacetylation with trifluoroacetic anhydride (B1165640) in pyridine (B92270) to yield the corresponding trifluoromethyl ketones in good yields. thieme-connect.comthieme-connect.comresearchgate.net This method provides a practical approach for introducing the trifluoroacetyl group into the pyrazole core. thieme-connect.com
Studies have shown that di- and trisubstituted pyrazoles react smoothly at room temperature under these conditions. thieme-connect.com Monosubstituted pyrazoles, however, may require heating and an excess of trifluoroacetic anhydride to achieve good yields. thieme-connect.com For instance, aminopyrazoles can undergo bis-trifluoroacetylation when excess trifluoroacetic anhydride is used. thieme-connect.com
Direct Acylation with Carboxylic Acid Anhydrides
A simple and scalable approach for the direct acylation of 1-substituted pyrazoles involves the reaction with anhydrides of aliphatic, aromatic, and fluorinated carboxylic acids in the presence of concentrated sulfuric acid as a catalyst. thieme-connect.comthieme-connect.comresearchgate.net This method provides 1-substituted 4-acylpyrazoles in good isolated yields and high purity without extensive purification. thieme-connect.comthieme-connect.com
The reaction can be conducted by adding concentrated sulfuric acid to a stirred mixture of the pyrazole and the appropriate acid anhydride. thieme-connect.com The mixture is then stirred under a nitrogen atmosphere, often with heating, until the pyrazole is consumed. thieme-connect.com Volatile components are removed under reduced pressure, and the residue is worked up to obtain the desired acylpyrazoles. thieme-connect.com While a stoichiometric excess of anhydride (1.75 equivalents) can be used, large-scale experiments may require increasing this ratio (2.5–4 equivalents) to manage thermal conditions. thieme-connect.com The optimal reaction temperature is typically in the range of 140–150 °C. thieme-connect.com
Synthesis of Specific this compound Derivatives
Beyond general synthetic methodologies, specific routes have been developed for the synthesis of particular this compound derivatives, often driven by their potential applications.
Benzoyl Phenyl 1-Methylpyrazoles and Isomer Characterization
The synthesis and characterization of the various isomers of benzoyl phenyl this compound have been described. cdnsciencepub.comcdnsciencepub.comresearchgate.net For example, the reaction of 1,1-dimethyl-1-phenacylhydrazinium bromide with base has been shown to produce 5-benzoyl-3-phenyl-1-methylpyrazole as one of the products, which was the only isomer reported prior to a comprehensive study detailing the synthesis and characterization of all six isomers. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Characterization of these isomers often involves spectroscopic techniques such as infrared, proton NMR, and mass spectrometry. cdnsciencepub.comresearchgate.net NMR analysis, in particular, can be used to distinguish between isomers based on the chemical shifts of the pyrazole ring protons and substituents. cdnsciencepub.com For instance, the absence of an aromatic substituent at the pyrazole C-4 position can be inferred from the high-field shift of the pyrazole C4-H signal. cdnsciencepub.com
3-Fluoroalkyl-1-methylpyrazole-4-carboxylic Acid Synthesis
3-Fluoroalkyl-1-methylpyrazole-4-carboxylic acids are important intermediates, particularly in the synthesis of certain fungicides. google.comgoogle.comepo.orgwikipedia.org A common synthetic route involves a multi-step process. One method describes the preparation starting from a fluoroacetyl halide derivative and dimethylamino vinyl methyl ketone, which undergo a condensation reaction to form a 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione derivative. google.comgoogle.comepo.org This intermediate is then subjected to a ring-closing reaction with methyl hydrazine to yield a 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative. google.comgoogle.comepo.org Finally, oxidation of the acetyl group under alkaline conditions, followed by acidification, provides the 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. google.comgoogle.comepo.org
Another approach involves starting from ethyl difluoroacetate, which undergoes Claisen condensation to yield ethyl difluoroacetoacetate. google.com This is then condensed with triethyl orthoformate, followed by ring closure with methylhydrazine to form ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. google.com Hydrolysis of the ethyl ester with sodium hydroxide (B78521) and subsequent acidification yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. google.comwikipedia.org This latter method, based on the Claisen condensation of ethyl difluoroacetate, is reported to be used in industrial mass production. google.comepo.org
The reaction conditions for these steps, such as temperature and reactant ratios, can be optimized to improve yield and purity. For example, in the condensation of the fluoroacetyl halide derivative with dimethylamino vinyl methyl ketone, the reaction temperature is typically maintained below 0°C. google.com The ring-closing reaction with methylhydrazine can be carried out at temperatures ranging from -40°C to 0°C with a specific molar ratio of methylhydrazine to the pentanedione derivative. google.com
3-(4-Aminophenyl)-4-bromo-1-methylpyrazole Synthesis
The synthesis of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole typically involves cyclization reactions starting from substituted hydrazides or pyrazole intermediates. A common approach involves the cyclization of hydrazide derivatives using phosphorus oxychloride (POCl₃) at elevated temperatures, around 120°C, to form the pyrazole core. Following the formation of the pyrazole ring, bromination at the 4-position is often achieved using N-bromosuccinimide (NBS). The introduction of the 4-aminophenyl group can be accomplished through methods such as Suzuki-Miyaura coupling or nucleophilic substitution. These steps require careful selection of solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and the use of palladium catalysts, for example, Pd(PPh₃)₄. Another strategy mentioned involves the methylation of bromo-pyrazole derivatives using sodium hydride and methyl iodide. mdpi.com
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and its derivatives are explored for potential biological activities.
This compound-4-boronic Acid Pinacol (B44631) Ester Synthesis
An improved synthesis of this compound-4-boronic acid pinacol ester involves the isolation of its corresponding lithium hydroxy ate complex. researchgate.neta2bchem.com This complex can be prepared in a single pot reaction starting from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, followed by isolation via filtration in high yield. researchgate.neta2bchem.com The resulting lithium hydroxy ate complex demonstrates long-term bench stability and can be directly utilized in Suzuki coupling reactions without the need for an added base. researchgate.neta2bchem.com
An alternative synthetic method for 1-alkylpyrazole-4-boronic acid pinacol esters, which can be applied to the synthesis of this compound-4-boronic acid pinacol ester, involves a three-step process. google.com The first step entails the reaction of pyrazole with iodine and hydrogen peroxide to yield 4-iodopyrazole (B32481). google.com Subsequently, the 4-iodopyrazole is reacted with an alkyl halide to obtain an intermediate. google.com The third step involves the preparation of a Grignard reagent from the 1-alkyl-4-iodopyrazole using an isopropyl Grignard reagent exchange method at 0-30°C, followed by reaction with a boron reagent (such as BE001, which represents isopropyl tetramethyl ethylene (B1197577) ketone boric acid ester) to obtain the final product. google.com This method is noted for its accessible raw materials, operational simplicity, and lower cost. google.com
This compound-4-boronic acid pinacol ester is a useful reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.neta2bchem.comfishersci.co.uk It has been used in the synthesis of various compounds, including those with potential applications as c-Met kinase inhibitors. researchgate.netfishersci.co.uk
Table 1: Properties of this compound-4-boronic Acid Pinacol Ester
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | fishersci.co.uksigmaaldrich.comnih.govsigmaaldrich.com |
| Molecular Weight | 208.07 g/mol | fishersci.co.uksigmaaldrich.comsigmaaldrich.com |
| CAS Number | 761446-44-0 | fishersci.co.uksigmaaldrich.comnih.govsigmaaldrich.com |
| Melting Point | 59-64 °C | fishersci.co.uksigmaaldrich.com |
| PubChem CID | 2773987 | fishersci.co.uknih.gov |
3-Amino-4,5-dicyano-1-methylpyrazole Synthesis
While specific detailed synthetic procedures for 3-amino-4,5-dicyano-1-methylpyrazole starting directly from this compound were not extensively detailed in the search results, the compound's structure and its presence in crystallographic studies indicate established synthetic routes exist. One reference mentions the crystal and molecular structure of 3-amino-4,5-dicyano-1-methylpyrazole, suggesting it is a known and synthesizable compound. scilit.comiu.edu.sa
General synthetic approaches to aminopyrazoles, which could potentially be adapted for the synthesis of substituted aminopyrazoles like 3-amino-4,5-dicyano-1-methylpyrazole, include reactions of α,β-unsaturated nitriles with hydrazines or reactions of hydrazines with 3-oxo-alkanenitriles. arkat-usa.org Another route involves the reaction of hydrazonoyl halides with active methylenenitriles. arkat-usa.org The synthesis of 3-amino-5-methylpyrazole, a related aminopyrazole, can be achieved by reacting cyanoacetone or its alkali metal salt with hydrazine or a hydrazine derivative. google.com These general methods highlight the use of nitrile functionalities and hydrazine derivatives as common building blocks for the pyrazole ring with amino substituents.
Further detailed research findings on the specific synthesis of 3-amino-4,5-dicyano-1-methylpyrazole would likely involve the strategic introduction of the cyano groups at the 4 and 5 positions of a this compound core or a precursor that undergoes cyclization to form the substituted pyrazole.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Studies of 1-Methylpyrazole Transformations
Detailed mechanistic studies have provided insights into how this compound undergoes various chemical transformations, leading to different products and intermediates.
Phototransposition Chemistry and Rearrangement Pathways
This compound exhibits fascinating photochemical behavior, undergoing transposition reactions that result in the rearrangement of its atomic framework. Upon irradiation, this compound can undergo photoisomerization to 1-methylimidazole (B24206). bgsu.eduresearchgate.netresearchgate.net This transformation is not a simple direct conversion but proceeds through complex pathways involving valence isomerization and ring opening/reclosure. bgsu.eduresearchgate.net
Photo-ring Cleavage Mechanisms
In addition to phototransposition, this compound can also undergo photo-ring cleavage. This process leads to the formation of acyclic products, such as 3-(N-methylamino)propenenitrile. bgsu.eduresearchgate.netresearchgate.netmolaid.comresearchgate.net While this enaminonitrile product is isolable, it has been observed to undergo subsequent photocyclization to form 1-methylimidazole, indicating that the photocleavage-photocyclization route represents one pathway for the pyrazole (B372694) to imidazole (B134444) phototransposition. bgsu.eduresearchgate.net However, the efficiency of this specific pathway is considered low and does not account for a significant fraction of the 1-methylimidazole formed during short-duration irradiation. researchgate.netresearchgate.net Another photocleavage product observed is enaminoisocyanide. researchgate.netnih.govcapes.gov.br
Phototransposition to 1-Methylimidazole via Permutation Patterns
The phototransposition of this compound to 1-methylimidazole involves the rearrangement of ring atoms. Deuterium-labeling studies have been crucial in understanding these rearrangement pathways. For this compound, phototransposition to 1-methylimidazole occurs via multiple permutation patterns, specifically P4, P6, and P7. researchgate.netresearchgate.netresearchgate.net These patterns describe the specific migration of atoms within the ring structure during the photoisomerization process. The observed scrambling patterns are consistent with mechanisms involving ring contraction-ring expansion (P4) and electrocyclic ring closure followed by sigmatropic shifts of nitrogen (P6 and P7). researchgate.netresearchgate.netresearchgate.net Theoretical calculations, such as those using the semiempirical MO method MNDO, support mechanisms involving disrotatory electrocyclic ring closure to form diazabicyclic intermediates. researchgate.netresearchgate.net
Impact of Substituents (Deuterium, Methyl, Fluorine) on Reactivity
Substituents on the pyrazole ring can significantly influence the photoreactivity and the preferred rearrangement pathways. Deuterium (B1214612) labeling has been used to trace atom migration and confirm the involvement of specific permutation patterns. researchgate.netresearchgate.netresearchgate.netcapes.gov.br For instance, deuterium labeling of this compound showed that the C5 proton transposes to different positions in the resulting dideuterio-1-methylimidazole, confirming the P4, P6, and P7 pathways. researchgate.net
Methyl and fluorine substituents have been shown to reduce reactivity via the P6 and P7 pathways. researchgate.netresearchgate.netresearchgate.netmolaid.com For example, 1,5-dimethylpyrazole (B184060) exhibits different ratios of transposition pathways compared to this compound. researchgate.netresearchgate.net Similarly, 5-fluoro-1-methylpyrazole primarily isomerizes through the P4 and P6 pathways, with a significantly higher ratio for P4 compared to P6. researchgate.netresearchgate.net Trifluoromethyl substitution has been found to enhance photoreactivity via the P4 pathway, which involves the interchange of the N2-C3 ring atoms. researchgate.net 1-methyl-4-(trifluoromethyl)pyrazole, for instance, transposes regiospecifically by the P4 pathway. researchgate.net
The following table summarizes some of the observed phototransposition pathway ratios for substituted 1-methylpyrazoles:
| Substituted this compound | P4 Ratio | P6 Ratio | P7 Ratio | Reference |
| This compound | 4.8 | 6.5 | 1.0 | researchgate.netresearchgate.netresearchgate.net |
| 1,5-Dimethylpyrazole | 3.5 | 1.8 | 1.0 | researchgate.netresearchgate.net |
| 5-Fluoro-1-methylpyrazole | 9.7 | 1.0 | 0 | researchgate.netresearchgate.net |
| 1-methyl-3-(trifluoromethyl)pyrazole | 2.1 | 1.0 | - | researchgate.net (P4/P6 or P4/P6+P7 ratio) |
| 1-methyl-5-(trifluoromethyl)pyrazole | 2.1 | 1.0 | - | researchgate.net (P4/P6 or P4/P6+P7 ratio) |
| 1-methyl-4-(trifluoromethyl)pyrazole | Regiospecific P4 | 0 | 0 | researchgate.net |
*Note: Ratios for trifluoromethyl substituted pyrazoles are presented as P4/P6 or P4/(P6+P7) ratios as reported in the source.
Metallation and Rearrangement Mechanisms in N-Alkylpyrazoles
N-alkylpyrazoles, including this compound, can undergo metallation, typically at the carbon atoms of the pyrazole ring. The regioselectivity of metallation in N-alkylpyrazoles is influenced by the N-alkyl group and the reaction conditions. While specific detailed mechanisms for the metallation of this compound were not extensively detailed in the search results, studies on related N-substituted azoles and pyrazoles suggest that metallation often occurs at the C5 position due to the directing effect of the adjacent nitrogen atom. Some mechanisms involve an inner-sphere concerted metallation–deprotonation. d-nb.info
Rearrangements can also occur following metallation or under specific reaction conditions. For instance, studies on the synthesis of N-alkylpyrazoles have explored methods involving the reaction of N-non-substituted pyrazole derivatives with alkylating agents. google.comgoogle.com While these methods focus on N-alkylation, the potential for subsequent rearrangements of the alkyl group or the ring system under different conditions exists. Rearrangements involving C-O to C-N shifts have been observed in related heterocyclic systems like pyrazines, suggesting potential rearrangement pathways in pyrazoles under appropriate conditions. researchgate.net
Palladium-Catalyzed Cross-Coupling Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Pyrazoles, including this compound, can participate in these reactions either as substrates or ligands. The general mechanism of palladium-catalyzed cross-coupling typically involves a palladium(0)/palladium(II) catalytic cycle, consisting of key steps: oxidative addition, transmetallation, and reductive elimination. nih.govnobelprize.org
When this compound acts as a substrate in cross-coupling reactions, such as C-H arylation, the mechanism involves the functionalization of a C-H bond on the pyrazole ring. Palladium-catalyzed C-H arylation of N-alkylpyrazoles has been reported, with observed regioselectivity for different carbon positions (C5 > C4 >> C3). nih.gov Proposed mechanisms for such C-H functionalization often involve a palladacycle intermediate formed by the coordination of palladium to the nitrogen atom and subsequent C-H bond activation. nih.gov Some mechanisms suggest an electrophilic-like process where the metal acts as an electrophile, while others propose a σ-deprotonation mechanism involving the metal-carboxylate moiety. nih.gov
This compound can also serve as a ligand in metal-catalyzed reactions. While the search results did not provide specific examples of this compound as a ligand in palladium-catalyzed cross-coupling mechanisms, related pyrazole ligands have been used in nickel-catalyzed cross-coupling reactions. researchgate.net The role of the ligand is typically to stabilize the metal catalyst and influence the reactivity and selectivity of the reaction.
Cross-coupling reactions involving pyrazoles can also occur via transition-metal-free protocols, sometimes proceeding through radical pathways. nih.govacs.org For example, pyrazole has been shown to mediate C-H functionalization of arenes and heteroarenesto form biaryl products via a radical pathway initiated by a potassium-stabilized deprotonated pyrazole. nih.govacs.org
Palladium-catalyzed C-N cross-coupling reactions involving pyrazoles and arylamines have also been developed, sometimes mediated by visible light and proceeding through a single-electron-transfer process. acs.org
Cycloaddition Mechanisms (e.g., 1,3-dipolar, [2+2]) involving this compound Derivatives
Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. This compound derivatives can participate in various cycloaddition reactions, notably 1,3-dipolar cycloadditions and [2+2] cycloadditions, depending on the specific structure of the derivative, particularly the presence of exocyclic double bonds like in vinylpyrazoles.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. scribd.com, wikipedia.org The mechanism is generally considered a concerted pericyclic process involving a six-electron transition state, although some stepwise mechanisms have been proposed. scribd.com, wikipedia.org The regioselectivity of 1,3-dipolar cycloadditions is influenced by electronic and steric effects, often predictable using Frontier Molecular Orbital (FMO) theory. organic-chemistry.org, scribd.com, wikipedia.org While the pyrazole ring itself is reluctant to act as a diene in Diels-Alder reactions due to the loss of aromaticity, vinylpyrazole derivatives, where the vinyl group is attached to the pyrazole ring, can function as dipolarophiles or participate in cycloadditions involving the exocyclic double bond. psu.edu, nih.gov
Studies on vinylpyrazoles, also known as pyrazolyl olefins, have highlighted their versatility as building blocks in organic synthesis, including their use in cycloaddition reactions. mdpi.com, researchgate.net, nih.gov For instance, 4-vinylpyrazoles have been shown to react with various dienophiles, such as methyl and ethyl propiolate, dimethyl acetylenedicarboxylate, N-phenylmaleimide, or tetracyanoethene, to form 1:1 adducts. mdpi.com Microwave irradiation under solvent-free conditions has been found to improve the reactivity of vinylpyrazoles in such cycloadditions, leading to rapid reactions and yields superior to conventional methods. mdpi.com
In the case of 1-vinylpyrazoles, reactions with tetracyanoethylene (B109619) in aprotic solvents primarily yield 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles through a [2+2] cycloaddition mechanism, initiated by the formation of a π–π complex. mdpi.com, researchgate.net The reaction conditions, such as temperature, can influence the success of the [2+2] cycloaddition, with 1-vinylpyrazole reacting at room temperature in benzene, while its 3-methyl and 5-methyl derivatives require heating. mdpi.com, researchgate.net Substituents on the pyrazole ring can impact the reactivity; for example, 4-bromo-1-vinylpyrazole showed a lower yield of the [2+2] cycloadduct, and 3,5-dimethyl-4-nitropyrazole did not yield the product under these conditions. mdpi.com
Few studies specifically detail the behavior of 3- and 5-methyl-1-vinylpyrazoles as dienophiles in Diels-Alder reactions. mdpi.com, researchgate.net Despite differences in the isomeric composition (S-cis-N2 vs. a mixture of steric isomers), no characteristic differences in their cycloaddition behavior with cyclohexa-1,3-diene were observed. mdpi.com, researchgate.net
Hydrogen Transfer Reactions and Regioselective Formations
Hydrogen transfer reactions and regioselective formations are significant aspects of this compound chemistry, particularly in the context of functionalization and synthesis of substituted derivatives. Regioselectivity dictates which specific position on the pyrazole ring or its substituents undergoes reaction.
The lithiation of this compound provides a key example of regioselective functionalization. Reaction with n-butyllithium in tetrahydrofuran (B95107) (THF) can lead to different regiochemical outcomes depending on the reaction conditions. Under kinetic control, lithiation occurs at the methyl group attached to the nitrogen. researchgate.net Conversely, under thermodynamic control, lithiation preferentially occurs at the 5-position of the pyrazole ring. researchgate.net This difference in regioselectivity can be predicted by considering solvation effects, as indicated by density functional theory calculations. researchgate.net
| Reagent | Solvent | Conditions | Major Lithiation Site |
|---|---|---|---|
| n-BuLi | THF | Kinetic | Methyl group |
| n-BuLi | THF | Thermodynamic | Pyrazole 5-position |
Hydrogen transfer reactions can also play a role in the synthesis of pyrazoles. For instance, ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines can yield 1,4-disubstituted pyrazoles. organic-chemistry.org Regioselective synthesis of unsymmetrical pyrazoles can also be achieved from β-hydroxy ketones using this approach. organic-chemistry.org
Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles using various methods, including cyclocondensation reactions. For example, the reaction of 1,3-dicarbonyl compounds with methylhydrazine can lead to a mixture of regioisomers. beilstein-journals.org However, regiocontrolled methodologies have been developed, such as using trichloromethyl enones as starting materials in reactions with hydrazines. acs.org The selectivity in these reactions can depend on the nature of the hydrazine (B178648); arylhydrazine hydrochlorides in the presence of sodium hydroxide (B78521) can favor the formation of the 1,5-regioisomer, while free arylhydrazines can lead exclusively to the 1,3-regioisomer. acs.org The influence of substituents, such as alkyl groups, on the regioselectivity in these cyclocondensation reactions has also been investigated, showing that while larger alkyl groups may not significantly affect selectivity, a methyl group can decrease it. acs.org
Reactivity of this compound Derivatives
The presence of the N-methyl group in this compound influences the electron distribution and steric environment of the pyrazole ring, affecting its reactivity in various transformations, including oxidation, reduction, substitution, and cross-coupling reactions.
Oxidation and Reduction Reactions
This compound derivatives can undergo oxidation and reduction reactions at various positions, depending on the substituents present. For instance, 1-methyl-1H-pyrazole-4,5-diamine can be oxidized to form corresponding oxides. Reduction reactions can modify amino groups or the pyrazole ring itself in such diamine derivatives.
In a broader context, while this compound itself might not be directly involved in biological oxidation/reduction processes discussed in some literature, studies on related compounds like 4-methylpyrazole (B1673528) highlight the role of pyrazole derivatives as inhibitors of enzymes like alcohol dehydrogenases (ADHs). nih.gov This indicates that the pyrazole core can interact with biological redox systems, although the specific oxidation and reduction chemistry of this compound derivatives in synthetic contexts involves transformations of the ring or its substituents. For example, the preparation of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid involves the oxidation of a 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative under alkaline conditions. google.com This oxidation step utilizes reagents like sodium hypochlorite (B82951) or sodium hypobromite (B1234621) solutions. google.com
Substitution Reactions, including Halogen Replacement
This compound and its derivatives undergo various substitution reactions. The pyrazole ring, being electron-rich, can participate in electrophilic and nucleophilic substitution reactions, although the regioselectivity is influenced by the N-methyl group and other substituents. lookchem.com
Halogenation is a common substitution reaction. Electrophilic halogenation of pyrazoles typically occurs preferentially at the 4-position, especially if it is unsubstituted. researchgate.net To achieve halogenation at the 3 or 5 positions, the 4-position often needs to be substituted, or stronger reaction conditions are required. researchgate.net Alternatively, C-5 halogenation of suitably N-substituted pyrazole anions can be undertaken to avoid faster 4-halogenation. researchgate.net Halogen replacement reactions, such as nucleophilic substitution of a halogen atom on the pyrazole ring, are also possible under appropriate conditions. smolecule.com For example, a leaving group being chlorine or bromine in certain pyrazole derivatives can be involved in substitution processes. google.com The Sandmeyer reaction can also be used for the preparation of 1-substituted 3-halogenopyrazoles. researchgate.net
Substitution reactions on the N-methyl group or other alkyl substituents are also relevant. As seen in the lithiation studies, the methyl group can be selectively functionalized under kinetic control, which can then lead to further substitution reactions at this position. researchgate.net N-substitution of pyrazoles is commonly carried out under basic conditions to prevent quaternization and protonation. lookchem.com Studies on N-substitution of 3-nitropyrazole with alkyl electrophiles have shown that more reactive and less sterically hindered electrophiles lead to higher yields and regioselectivity, suggesting an SN2-like mechanism. lookchem.com
Reactivity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound derivatives, particularly halogenated or boronic acid derivatives, are valuable substrates in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or pseudohalide. wikipedia.org, libretexts.org
This compound-4-boronic acid pinacol (B44631) ester has been successfully coupled with aryl or vinyl tosylates and mesylates in high yields using specific catalyst systems. nih.gov This demonstrates the utility of this compound derivatives as organoboron coupling partners in Suzuki-Miyaura reactions.
Halogenated this compound derivatives can also serve as the halide component in Suzuki-Miyaura couplings. The efficiency of the coupling can depend on the nature of the halogen. Studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives were superior to iodopyrazoles in Suzuki-Miyaura cross-coupling reactions, exhibiting a reduced propensity for dehalogenation as a side reaction. researchgate.net
The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles, can be challenging due to the potential inhibitory effect of the acidic N-H group on the palladium catalyst. nih.gov However, methods have been developed to overcome this, allowing for the coupling of halogenated pyrazoles under mild conditions. nih.gov For example, the cross-coupling of 4-bromo aminopyrazoles with styryl boronic acids has been achieved using specific precatalysts and reaction conditions, including microwave irradiation. researchgate.net
| Pyrazole Derivative | Coupling Partner | Reaction Type | Catalyst System | Yield | Ref. |
|---|---|---|---|---|---|
| This compound-4-boronic acid pinacol ester | Aryl/Vinyl Tosylates/Mesylates | Suzuki-Miyaura | Pd/L2 catalyst system | High | nih.gov |
| Halogenated Aminopyrazoles (Br, Cl) | Aryl/Heteroaryl/Styryl Boronic Acids/Esters | Suzuki-Miyaura | Pd-catalyzed | Good to Excellent | researchgate.net |
| 4-Bromo Aminopyrazoles | Styryl Boronic Acids | Suzuki-Miyaura | XPhos Pd G2, XPhos, K2CO3, EtOH/H2O, MW | - | researchgate.net |
Vinylpyrazole Reactivity in Addition and Cycloaddition Reactions
Vinylpyrazoles, featuring a vinyl group attached to the pyrazole core, exhibit distinct reactivity, particularly in addition and cycloaddition reactions involving the exocyclic double bond. This unsaturation allows vinylpyrazoles to act as versatile synthons for constructing more complex molecules. mdpi.com, researchgate.net, nih.gov
As discussed in section 3.1.4, vinylpyrazoles readily participate in cycloaddition reactions. They can function as dienophiles in Diels-Alder reactions, reacting with dienes like cyclohexa-1,3-diene. mdpi.com, researchgate.net The reactivity in these reactions can be influenced by the position and nature of substituents on the pyrazole ring. mdpi.com, researchgate.net
[2+2] cycloadditions are also observed for vinylpyrazoles, particularly with electron-deficient alkenes like tetracyanoethylene, leading to the formation of cyclobutane (B1203170) rings fused to the pyrazole. mdpi.com, researchgate.net The mechanism often involves an initial π–π complex formation. mdpi.com, researchgate.net
Beyond cycloadditions, the vinyl group is susceptible to various addition reactions, including halogenation and hydrohalogenation. mdpi.com, researchgate.net, nih.gov These reactions typically follow mechanisms characteristic of alkene additions, where electrophiles or radicals add across the double bond.
The reactivity of vinylpyrazoles in transition-metal-catalyzed reactions has also gained attention, further expanding their synthetic utility. mdpi.com, researchgate.net, nih.gov These reactions can involve various transformations at the vinyl group, such as functionalization or coupling, mediated by transition metal catalysts.
| Reaction Type | Vinylpyrazole Role | Examples of Reactants/Conditions | Products | Ref. |
|---|---|---|---|---|
| Diels-Alder | Dienophile | Cyclohexa-1,3-diene | Tetrahydroindazoles (after cycloadduct oxidation) | psu.edu, researchgate.net |
| [2+2] Cycloaddition | Alkene | Tetracyanoethylene (in aprotic solvents) | Cyclobutylpyrazoles | mdpi.com, researchgate.net |
| Halogenation | Alkene | Halogenating agents | Halogenated vinylpyrazoles | mdpi.com, researchgate.net, nih.gov |
| Hydrohalogenation | Alkene | Hydrogen halides | Haloethylpyrazoles | mdpi.com, researchgate.net, nih.gov |
| Transition-Metal Catalysis | Various | Diverse reagents and catalysts | Functionalized pyrazoles, coupled products | mdpi.com, researchgate.net, nih.gov |
Acid-Base Interactions and Chemical Stability
This compound, a methylated azole, exhibits distinct acid-base properties and chemical stability influenced by its heterocyclic structure. As a nitrogen-containing heterocycle, it can act as a base, undergoing protonation. The primary site of protonation in pyrazoles, including this compound, is typically the dicoordinated nitrogen atom (N2) psu.edukuleuven.be. This is consistent with studies on the basicity of azoles, which indicate the dicoordinated nitrogen as the most basic center kuleuven.be.
The basicity of this compound in aqueous solution is quantified by its pKa value. Predicted pKa values for this compound are around 2.25 ± 0.10 chembk.comguidechem.com. This value reflects its relatively weak basicity compared to other nitrogen heterocycles. Research using UV and 15N NMR spectroscopy has investigated the protonation behavior of amino-substituted 1-methylpyrazoles, confirming endocyclic protonation at the pyridine-like nitrogen in certain derivatives psu.edu.
The chemical stability of this compound is generally described as stable under recommended temperatures and pressures aksci.comfishersci.comfishersci.comthermofisher.comaksci.com. It is reported to be stable under normal conditions fishersci.comfishersci.comthermofisher.com. However, it is important to avoid incompatible materials, particularly strong oxidizing agents, which can lead to hazardous reactions aksci.comfishersci.comthermofisher.comaksci.com. Conditions to avoid include dust generation and keeping away from sources of ignition, open flames, and hot surfaces aksci.comfishersci.comthermofisher.com.
While generally stable, the reactivity of this compound can be influenced by acidic and basic conditions, particularly in the context of reactions involving functionalized this compound derivatives. For instance, the synthesis of certain this compound derivatives involves reactions conducted under acidic or basic conditions smolecule.comgoogle.comvulcanchem.com. Acidic conditions, such as the presence of hydrochloric acid or sulfuric acid, are used in processes like aminomethylation of this compound vulcanchem.com or the formation of carboxylic acids from esters google.com. Basic conditions, often involving hydroxides like NaOH or KOH, are employed in reactions such as the saponification of ester groups in the synthesis of pyrazole derivatives google.com.
Studies on the lithiation of this compound have shown that reaction conditions (kinetic vs. thermodynamic control) influence the regioselectivity of metallation, indicating the molecule's reactivity towards strong bases researchgate.net. Under kinetic control, lithiation can occur at the methyl group, while under thermodynamic control, the 5-position of the pyrazole ring is favored researchgate.net. This highlights the influence of basic conditions on the deprotonation and subsequent reactivity of this compound.
Decomposition of this compound under hazardous conditions can yield hazardous decomposition products, including carbon oxides and nitrogen oxides aksci.comfishersci.comthermofisher.comaksci.com. Hydrogen chloride can also be a decomposition product in the case of hydrochloride salts aksci.com.
Based on available data, the following table summarizes some key acid-base properties and stability information for this compound:
| Property | Value | Notes | Source |
| Predicted pKa (Basicity) | 2.25 ± 0.10 | Refers to protonation of the ring nitrogen | chembk.comguidechem.com |
| Chemical Stability | Stable | Under recommended conditions | aksci.comfishersci.comfishersci.comthermofisher.comaksci.com |
| Conditions to Avoid | Strong oxidizing agents, sources of ignition, dust generation | Can lead to hazardous reactions or decomposition | aksci.comfishersci.comthermofisher.comaksci.com |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride (from HCl salt) | Formed under hazardous conditions | aksci.comfishersci.comthermofisher.comaksci.com |
The protonation site in this compound is the endocyclic nitrogen atom that is not bonded to the methyl group psu.edukuleuven.be. This is the more basic nitrogen due to the electron-donating effect of the methyl group on the ring and the availability of the lone pair for protonation.
Research findings indicate that while this compound itself is generally stable, its derivatives can undergo specific reactions under acidic or basic catalysis, demonstrating the influence of pH on the reactivity of the pyrazole core and its substituents smolecule.comgoogle.comvulcanchem.com. The stability under strongly acidic conditions can be limited for certain substituted pyrazoles, with some undergoing decomposition psu.edu.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable in modern chemistry for studying the electronic structure and energy of molecules. These methods are widely applied to pyrazole (B372694) derivatives to explore aspects ranging from reaction regioselectivity to the nature of chemical bonding.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the regioselectivity of chemical reactions, such as electrophilic substitution on the 1-methylpyrazole ring. By calculating the electron density and related properties at different positions on the pyrazole ring, DFT can identify the most likely sites for reaction. For instance, studies on related substituted pyrazoles have demonstrated that DFT calculations can successfully predict which atom in the heterocyclic ring is most susceptible to attack by an electrophile. nih.govnih.gov The analysis often involves examining calculated parameters like atomic charges, Fukui functions, or the energies of reaction intermediates to determine the most favorable reaction pathway.
In the case of this compound, DFT calculations can quantify the electronic differences between the C3, C4, and C5 positions. The nitrogen atom at position 2 and the methyl group at position 1 create an asymmetric electronic distribution across the ring, making certain carbon atoms more nucleophilic than others. Theoretical calculations can therefore guide synthetic strategies by predicting the major regioisomer that will be formed in a given reaction. nih.gov
Chemical reactions are typically conducted in a solvent, which can significantly influence reaction rates and outcomes. Computational models must account for these solvent effects to provide accurate predictions. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used solvation model in quantum chemical calculations. researchgate.netgaussian.com This method simulates the bulk solvent as a continuous dielectric medium that surrounds the solute molecule, which is placed within a cavity. gaussian.com
The inclusion of a solvation model like IEFPCM refines the calculated energies of reactants, transition states, and products by accounting for electrostatic interactions with the solvent. gaussian.com This is crucial for predicting regioselectivity, as the relative stability of charged intermediates or polar transition states can be altered by the solvent environment. For reactions involving this compound, using IEFPCM within DFT calculations provides a more realistic prediction of which regioisomer will be favored in a specific solvent.
DFT calculations are highly effective at distinguishing between these two scenarios. By mapping the potential energy surface of a reaction, researchers can calculate the activation energies (ΔG‡) and reaction energies (ΔG) for the formation of all possible products. nih.gov For a reaction on this compound, this would involve calculating the energy profiles for substitution at each possible position. The pathway with the lowest activation energy barrier leads to the kinetic product, while the pathway that results in the most stable final molecule identifies the thermodynamic product. nih.govmasterorganicchemistry.com Such analyses provide a quantitative basis for understanding and controlling the outcome of a reaction.
Pyrazole derivatives, including this compound, are effective ligands in coordination chemistry, readily forming complexes with various metal ions through the pyridine-like nitrogen at the N2 position. chemrxiv.orgresearchgate.net Molecular modeling is used to predict and analyze the three-dimensional structures of these coordination complexes.
While DFT is also used for this purpose, semi-empirical methods like PM3 (Parametrized Model 3) offer a computationally less expensive alternative, especially for larger systems. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. Although less accurate than DFT, PM3 can provide valuable initial insights into the geometry, bond angles, and steric properties of this compound coordination complexes. researchgate.net This approach is useful for screening potential structures before committing to more computationally intensive high-level calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the primary conformational flexibility involves the rotation of the methyl group around the N1-C(methyl) bond.
Quantum chemical calculations can be used to perform a detailed conformational analysis. By systematically rotating the methyl group and calculating the molecule's potential energy at each step, a rotational energy profile can be constructed. This profile reveals the most stable (lowest energy) conformation and the energy barriers between different conformers. libretexts.org For this compound, the molecule is largely planar, and these calculations can determine the preferred orientation of the methyl hydrogens relative to the pyrazole ring, providing insight into the molecule's ground-state structure and stability. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com
DFT calculations provide detailed information about the energies and spatial distributions of these frontier orbitals for this compound. scispace.com
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and identify the most nucleophilic sites. In pyrazole derivatives, the HOMO is typically distributed over the π-system of the ring.
LUMO: The energy and location of the LUMO reveal the molecule's ability to accept electrons and identify the most electrophilic sites.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
FMO analysis of this compound can predict its behavior in pericyclic reactions and its reactivity towards electrophiles and nucleophiles, corroborating predictions made from other analyses like atomic charges. scispace.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole Derivative Data based on a theoretical study of a related pyrazole compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level. nih.gov
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.812 | Highest Occupied Molecular Orbital |
| LUMO | -2.354 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.458 | HOMO-LUMO Energy Gap |
Density Functional Theory (DFT) for Regioselectivity Prediction
Mechanistic Insights from Computational Studies
Computational studies have been instrumental in elucidating the complex mechanisms governing the reactions of this compound and related pyrazole derivatives. These theoretical investigations allow for the exploration of reaction pathways, the characterization of transient species, and the determination of energetic profiles.
Elucidation of Transition States and Energy Barriers
The concept of a transition state, a high-energy intermediate state between reactants and products, is fundamental to understanding reaction kinetics. Computational methods are employed to locate and characterize these transient structures and to calculate the associated energy barriers, which determine the rate of a reaction. While specific computational studies detailing the transition states and energy barriers for many reactions of this compound are not extensively documented in the provided search results, the principles of computational analysis of reaction coordinates can be applied. For instance, in related systems, computational studies have shown that the introduction of charge can significantly reduce the energy barrier for isomerization processes, thereby facilitating molecular rotation and rearrangement nih.gov. The energy barrier for a reaction, such as the isomerization from a metastable (M) to a stable (P) isomer, can be computationally determined, providing a quantitative measure of the energy required to overcome the transition state nih.gov.
Theoretical Insight into Photochemical Transposition Mechanisms
The photochemical rearrangement of pyrazoles to imidazoles is a fascinating transformation that has been the subject of theoretical investigation. Upon irradiation, this compound derivatives can undergo a transposition to form the corresponding 1-methylimidazole (B24206) isomers. Computational studies have explored several possible mechanisms for this photochemical process.
One prominent mechanism investigated through computational methods is the conical-intersection path . This pathway suggests that upon photoexcitation, the molecule moves from the initial Franck-Condon region to a conical intersection, a point where two potential energy surfaces cross, which then leads to the formation of the photoproduct nih.gov. This mechanism is often favored over other proposed pathways as it provides a more comprehensive explanation for the observed experimental outcomes nih.gov.
Other proposed mechanisms for the photochemical transposition of pyrazoles include the ring-contraction-ring-expansion path and the internal-cyclization-isomerization path nih.gov. In some cases, experimental evidence, such as the trapping of intermediates, supports the operation of an electrocyclic ring closure-heteroatom migration mechanism nih.gov. For example, the direct irradiation of 1-methyl-5-phenylpyrazole leads to the formation of multiple imidazole (B134444) isomers through different permutation pathways nih.gov. Deuterium (B1214612) labeling studies have been crucial in confirming the specific atoms that rearrange during these phototranspositions nih.gov.
Theoretical investigations have been successful in predicting the favored reaction routes and the relative quantum yields of different photoproducts. For instance, in the photochemical isomerization of 1,3,5-trimethylpyrazole, theoretical findings indicated that one specific conical-intersection pathway should be kinetically favored over another, leading to a higher quantum yield for one imidazole isomer over the other, which aligns with experimental observations nih.gov.
| Photochemical Transposition Pathway | Description | Reference |
| Conical-Intersection Path | The molecule transitions from the excited state to the ground state through a conical intersection, leading directly to the product. | nih.gov |
| Ring-Contraction-Ring-Expansion Path | Involves the formation of a bicyclic intermediate through ring contraction, followed by ring expansion to the isomerized product. | nih.gov |
| Internal-Cyclization-Isomerization Path | A sequence of small geometric rearrangements involving internal cyclization and subsequent isomerization. | nih.gov |
Advanced Computational Techniques
To further refine the understanding of this compound's behavior, advanced computational techniques such as molecular dynamics simulations and Natural Bond Orbital (NBO) analysis are utilized. These methods provide a more dynamic and detailed picture of the molecule's properties and interactions.
Molecular Dynamics (MD) Simulations for Stability in Solution
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into the stability of a compound in a particular solvent, as well as details about its solvation shell and intermolecular interactions.
For pyrazole and its derivatives, MD simulations in aqueous solution have been used to investigate the structure and dynamics of the surrounding water molecules rdd.edu.iquomustansiriyah.edu.iq. These simulations can reveal the nature of the hydration shells around different parts of the molecule, such as the nitrogen atoms of the pyrazole ring rdd.edu.iquomustansiriyah.edu.iq. The stability of the solute-solvent system can be assessed by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms over the course of the simulation nih.govresearchgate.net. A stable system will generally exhibit smaller fluctuations in these values.
The radial distribution function (RDF) is another key output of MD simulations, providing information about the probability of finding a solvent molecule at a certain distance from a specific atom of the solute frontiersin.org. This allows for a detailed characterization of the solvation structure and the strength of solute-solvent interactions. For instance, MD simulations of pyrazole in water have shown how the hydration shell around the N-H site changes with temperature uomustansiriyah.edu.iq. Although these studies were conducted on the parent pyrazole, the insights gained are valuable for understanding the solvation and stability of this compound, where the N-H is replaced by an N-CH₃ group.
| MD Simulation Parameter | Information Provided |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a group of atoms from a reference structure over time, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle, revealing the structure of the solvation shell. |
NBO Analysis for Hydrogen Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between filled and vacant orbitals in a molecule, providing a detailed picture of bonding and intermolecular interactions nih.gov. It is particularly useful for characterizing hydrogen bonds, which play a crucial role in the structure and properties of many chemical and biological systems.
NBO analysis can quantify the strength of a hydrogen bond by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the hydrogen bond donor nih.gov. This donor-acceptor viewpoint provides a chemically intuitive understanding of the nature of the hydrogen bond bohrium.comuba.arresearchgate.net.
Advanced Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-methylpyrazole, providing detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR, ¹³C NMR, and Multinuclear NMR Studies (e.g., ⁶Li HOESY, NOESY) for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the primary structure of this compound. The ¹H NMR spectrum displays distinct signals for the methyl protons and the three aromatic protons on the pyrazole (B372694) ring. Similarly, the ¹³C NMR spectrum shows four signals corresponding to the methyl carbon and the three unique carbons of the heterocyclic ring.
| Nucleus | Position | Chemical Shift (δ) in CDCl₃ (ppm) |
| ¹H | H-3 | ~7.4 |
| H-4 | ~6.2 | |
| H-5 | ~7.3 | |
| N-CH₃ | ~3.8 | |
| ¹³C | C-3 | ~138.8 |
| C-4 | ~105.3 | |
| C-5 | ~129.2 | |
| N-CH₃ | ~38.9 |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Beyond standard 1D NMR, advanced techniques provide deeper structural insights. Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the spatial proximity of atoms. The NOESY experiment reveals through-space correlations between nuclei that are close to each other, which is crucial for confirming stereochemistry and conformational details.
Furthermore, multinuclear NMR studies are vital for investigating organometallic derivatives of this compound. For instance, in the study of 5-lithio-1-methylpyrazole, a combination of ¹H,⁶Li Heteronuclear Overhauser Effect Spectroscopy (HOESY) and NOESY experiments has been employed. rsc.org The HOESY experiment detects spatial closeness between different types of nuclei, in this case, between protons and lithium ions, providing direct evidence of the lithiation site and the association of the lithium cation with the pyrazole ring. rsc.org These advanced NMR methods are indispensable for the complete structural elucidation of this compound and its derivatives in solution. rsc.org
Detection and Characterization of Oligomeric Structures
NMR spectroscopy is a powerful method for studying the aggregation and self-association of molecules in solution. For derivatives of this compound, such as organometallic species, NMR can reveal the formation of oligomeric structures. The study of 5-lithio-1-methylpyrazole in a coordinating solvent like tetrahydrofuran (B95107) (THF) showed that the data from ¹H,⁶Li HOESY and NOESY spectra were consistent with the formation of an oligomeric structure. rsc.org The observation of specific intermolecular NOE or HOE correlations, as well as changes in chemical shifts and diffusion coefficients upon concentration changes, can be used to detect and characterize the nature and size of these aggregates.
Tautomerism Studies via NMR
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the N-H proton can migrate between the two nitrogen atoms, resulting in two distinct but rapidly interconverting tautomeric forms. However, in this compound, the presence of a methyl group on one of the nitrogen atoms (N1) quenches this prototropic exchange. researchgate.netresearchgate.net The N1-substitution prevents the formation of tautomers, locking the molecule into a single, stable form. While this compound itself does not exhibit this phenomenon, NMR spectroscopy is the primary analytical tool for studying tautomeric equilibria in related N-H pyrazole compounds. mdpi.com In such cases, NMR can be used to identify the major tautomer present in solution by analyzing chemical shifts or to study the kinetics of the exchange process through techniques like Dynamic NMR (DNMR). mdpi.comresearchgate.net
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is an analytical method that utilizes the direct relationship between the integrated intensity of an NMR signal and the molar concentration of the corresponding nucleus. This technique allows for the precise determination of the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.ukscience.gov
In the context of this compound, qNMR can be effectively used for real-time monitoring of its synthesis or subsequent chemical transformations. nih.govnih.gov For example, during the synthesis of pyrazoles, qNMR can track the consumption of reactants and the formation of products over time. nih.govrsc.org By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. An inert internal standard with a known concentration is added to the reaction mixture, and the integrals of the signals for the reactants, intermediates, and the final this compound product are compared against the standard's signal to determine their respective concentrations at each time point. This provides valuable mechanistic and kinetic data without the need for chromatographic separation. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is highly specific to the molecule's structure, bonding, and conformation.
Vibrational Assignments and Conformational Analysis
The vibrational spectrum of this compound is characterized by modes associated with the pyrazole ring and the methyl substituent. The assignments of these vibrational bands are typically made through comparison with the spectra of related heterocyclic compounds like pyrazole and other substituted pyrazoles, often aided by computational methods such as Density Functional Theory (DFT). researchgate.netderpharmachemica.comnih.gov
Key vibrational modes for this compound include C-H stretching of the aromatic ring and the methyl group, ring stretching vibrations (involving C=C and C=N bonds), in-plane and out-of-plane C-H bending, and methyl group deformations. rsc.orgderpharmachemica.commdpi.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyrazole ring. |
| C-H Stretch (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the N-CH₃ group. derpharmachemica.com |
| Ring Stretch (C=N, C=C) | 1600 - 1400 | Stretching vibrations involving the double bonds within the pyrazole ring. researchgate.netmdpi.com |
| CH₃ Deformation | 1465 - 1370 | Asymmetric (umbrella) and symmetric bending (deformation) of the methyl group. derpharmachemica.com |
| C-H In-plane Bend | 1300 - 1000 | Bending of the ring C-H bonds within the plane of the ring. |
| Ring Breathing/Deformation | 1000 - 650 | Collective in-plane and out-of-plane deformations of the entire pyrazole ring. derpharmachemica.com |
| C-H Out-of-plane Bend | 900 - 700 | Bending of the ring C-H bonds out of the plane of the ring. |
These vibrational assignments are crucial for confirming the identity of this compound and for analyzing its interactions with other molecules or surfaces. Changes in the positions and intensities of these bands can provide information about hydrogen bonding, coordination to metal centers, or other intermolecular interactions.
Hydrogen Bonding Characterization through IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for characterizing hydrogen bonding interactions involving pyrazole derivatives. While this compound itself lacks the N-H proton present in unsubstituted pyrazole, which is a key participant in strong N-H···N hydrogen bonds, it can still act as a hydrogen bond acceptor via its sp² hybridized nitrogen atom (N2).
Studies on related pyrazole systems demonstrate the utility of IR spectroscopy in elucidating these interactions. For instance, in complexes formed between pyrazoles and proton donors like phenols or carboxylic acids, the formation of a hydrogen bond is evidenced by significant shifts in the vibrational frequencies of the functional groups involved. Specifically, a strong hydrogen bond of the O-H···N type would lead to a noticeable broadening and red-shift (a shift to lower wavenumbers) of the O-H stretching vibration band of the proton donor.
In the case of this compound interacting with a hydrogen bond donor, one would expect to observe changes in the IR spectrum corresponding to the formation of an intermolecular hydrogen bond. The key spectral changes would include:
A shift in the donor's X-H stretching frequency: For an O-H or N-H donor, the stretching vibration would shift to a lower frequency, and the band would become broader and more intense upon hydrogen bonding to the nitrogen atom of the this compound ring.
Perturbations in the pyrazole ring vibrations: The formation of a hydrogen bond can also induce small shifts in the vibrational modes of the pyrazole ring itself, as the electron density around the nitrogen atom is altered.
While direct experimental data on the hydrogen bonding of this compound is not extensively documented in the provided search results, the principles derived from studies of similar pyrazole derivatives are directly applicable.
Theoretical IR Spectra and Experimental Correlation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the analysis and interpretation of experimental IR spectra. By calculating the theoretical vibrational frequencies of a molecule, a detailed assignment of the experimental IR bands can be achieved.
For pyrazole derivatives, DFT calculations have been shown to provide excellent correlation with experimental data. Theoretical studies on molecules like 4-methylpyrazole (B1673528) and various pyrazolone (B3327878) derivatives have demonstrated the accuracy of methods such as B3LYP in predicting vibrational frequencies.
A theoretical IR spectrum of this compound, calculated using DFT, would provide a complete set of vibrational modes. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum. This comparison allows for the confident assignment of the observed absorption bands to specific molecular vibrations, such as:
C-H stretching and bending modes of the methyl group and the pyrazole ring.
C=C and C=N stretching vibrations within the pyrazole ring.
Ring deformation and breathing modes.
This correlation between theoretical and experimental spectra is crucial for a fundamental understanding of the molecule's vibrational properties and how they are influenced by its structure and environment.
Table 1: Representative Theoretical and Experimental Vibrational Frequencies for Pyrazole Derivatives
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Ring C-H Stretching | 3100-3200 | 3100-3200 |
| Methyl C-H Stretching (asymmetric) | ~2980 | ~2980 |
| Methyl C-H Stretching (symmetric) | ~2900 | ~2900 |
| Ring C=N/C=C Stretching | 1400-1600 | 1400-1600 |
| Methyl Bending (umbrella) | ~1380 | ~1380 |
| Ring In-plane Bending | 1000-1200 | 1000-1200 |
| Ring Out-of-plane Bending | 800-900 | 800-900 |
Note: This table presents typical ranges for pyrazole derivatives and is intended to be illustrative. Specific values for this compound would require dedicated experimental and computational studies.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD provides detailed three-dimensional structural information, making it a powerful tool for determining the absolute configuration of chiral molecules in solution.
For a molecule to be VCD active, it must be chiral. This compound itself is an achiral molecule and therefore would not exhibit a VCD spectrum. However, if this compound is part of a larger chiral molecular assembly or is used as a ligand in a chiral metal complex, the resulting system could be VCD active.
In such cases, VCD spectroscopy could be used to:
Determine the absolute configuration of the chiral complex.
Study the conformation of the this compound ligand when bound to a chiral center.
Investigate intermolecular interactions in a chiral environment.
The VCD spectrum provides information on the stereochemistry through the signs and intensities of the VCD bands, which correspond to the vibrational modes of the molecule. Theoretical calculations of VCD spectra using DFT are essential for the interpretation of experimental data and the unambiguous assignment of the absolute configuration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
Electronic Transitions and Spectral Properties
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic pyrazole ring.
π → π Transitions:* These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). For pyrazole, the maximal UV absorption cross-section has been reported at 203 nm. rsc.org this compound is expected to have a similar absorption profile, possibly with a slight shift in the absorption maximum due to the electronic effect of the methyl group.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair of the nitrogen atom) to an antibonding π* molecular orbital. These transitions are generally of lower intensity (smaller ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.
The solvent can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a blue-shift (hypsochromic shift) due to the stabilization of the non-bonding orbital. Conversely, for π → π* transitions, an increase in solvent polarity often results in a red-shift (bathochromic shift).
A UV-Vis spectrum of a related compound, 1-Methyl-1H-pyrazolo[3,4-b]pyrazine, shows absorption maxima in the UV region, which is consistent with the expected electronic transitions in such heterocyclic systems. nist.gov
Fluorescence Spectroscopy and Luminescent Properties
Fluorescence is a luminescence phenomenon where a molecule, after absorbing light and reaching an excited electronic state, emits a photon to return to its ground state. While simple pyrazole exhibits poor fluorescent properties, many of its derivatives have been shown to be fluorescent, and this property is often sensitive to the molecular environment.
The luminescent properties of this compound itself are not extensively detailed in the provided search results. However, the pyrazole scaffold is a common component in the design of fluorescent probes and chemosensors. The fluorescence of these derivatives can be tuned by the introduction of various substituents that can influence the electronic transitions and de-excitation pathways. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions with another chemical species, known as a quencher. Quenching can occur through two primary mechanisms: static and dynamic.
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state. The formation of this complex reduces the concentration of the fluorophore that can be excited, leading to a decrease in fluorescence intensity. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged. The Stern-Volmer plots for steady-state and time-resolved fluorescence will show a linear relationship for dynamic quenching, but for static quenching, only the steady-state plot will show a deviation from linearity at higher quencher concentrations if there is an upward curvature, while the time-resolved plot will be unaffected. researchgate.net
Dynamic Quenching: This type of quenching occurs when the excited fluorophore collides with the quencher molecule. This collision provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence. In dynamic quenching, both the fluorescence intensity and the fluorescence lifetime are reduced. The process is diffusion-controlled, and therefore, the quenching efficiency increases with temperature.
In the context of pyrazole derivatives, fluorescence quenching is a well-documented phenomenon, particularly in the presence of metal ions. For example, the fluorescence of pyrazole-based sensors can be quenched by paramagnetic metal ions like Cu²⁺. nist.gov The mechanism of quenching in these systems can be complex and may involve processes such as twisted intramolecular charge transfer (TICT) or ligand-to-metal charge transfer (LMCT). nist.govchemicalbook.com Time-resolved fluorescence spectroscopy is a key technique to distinguish between static and dynamic quenching mechanisms. nist.gov While specific data for this compound is not available, it is plausible that its fluorescence, if significant, could be quenched by various species through either static or dynamic mechanisms.
Fluorescence Anisotropy and Lifetime Measurements
While specific studies focusing solely on the fluorescence anisotropy and lifetime of this compound are not extensively documented in prominent research, these techniques are crucial for understanding the photophysical properties of fluorescent molecules. Pyrazole itself is not known to be fluorescent; however, its derivatives are widely used in the development of fluorescent probes. nih.govnih.govwordpress.com
Fluorescence lifetime is the average time a fluorophore remains in the excited state after light absorption before returning to the ground state by emitting a photon. sigmaaldrich.com This parameter is intrinsic to a molecule in a specific environment and is sensitive to factors like temperature, polarity, and the presence of quenching agents. sigmaaldrich.comqutools.com Measurements are typically performed using time-domain methods like Time-Correlated Single Photon Counting (TCSPC), which involves exciting the sample with a short pulse of light and measuring the subsequent decay of emission intensity over time. sigmaaldrich.comqutools.com For a potential fluorescent derivative of this compound, lifetime measurements could provide insights into its local environment and interactions with other molecules.
Fluorescence anisotropy measures the extent of polarized light emitted after excitation with polarized light. This technique provides information about the size, shape, and rotational mobility of a fluorescent molecule. nih.gov The initial anisotropy is determined by the angle between the absorption and emission transition dipoles, while the decay of anisotropy over time is related to the rotational correlation time—the time it takes for a molecule to rotate through a significant angle. nih.gov For a fluorescent probe based on the this compound scaffold, these measurements could elucidate binding interactions with larger molecules, as a change in molecular size upon binding would lead to a slower rotational diffusion and a corresponding change in anisotropy decay.
Solvatochromic and Electroluminescent Properties
The pyrazole scaffold is a component of various functional materials that exhibit solvatochromic and electroluminescent properties, although this compound itself is not a primary example of such. rsc.org
Solvatochromism is the phenomenon where a substance changes color in response to a change in the polarity of the solvent. This effect is often observed in compounds with a significant difference in dipole moment between their ground and excited states. nih.gov While unsubstituted pyrazole does not have strong fluorescent properties, appropriately substituted pyrazole derivatives have been shown to exhibit notable solvatochromic behavior. nih.gov This property makes them useful as probes for studying the polarity of microenvironments. rsc.org
Electroluminescence is a characteristic of materials that emit light in response to an electric current. Organic compounds, including various pyrazole and pyrazoline derivatives, have been extensively investigated for their potential use in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comresearchgate.net These derivatives often possess favorable photophysical properties, such as high hole-transport efficiency and strong emission. researchgate.net For instance, certain 1,3,5-triaryl-2-pyrazoline derivatives are known for their excellent emission behavior, and other pyrazolo[3,4-b]quinolines have been successfully employed as emitters in OLED devices. mdpi.comresearchgate.net The core pyrazole structure contributes to the electronic properties that enable these applications.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy, typically to several decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.
For this compound, the molecular formula is C₄H₆N₂. sigmaaldrich.com While a low-resolution mass spectrometer would show a molecular ion peak at a nominal mass-to-charge ratio (m/z) of 82, HRMS can distinguish this from other molecules with the same nominal mass. This is because HRMS accounts for the small mass differences between isotopes and the mass defect of each element (the difference between the exact mass and the integer mass number).
The theoretical monoisotopic mass of this compound can be calculated using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen:
¹²C: 12.000000 u
¹H: 1.007825 u
¹⁴N: 14.003074 u
The calculation is as follows: (4 × 12.000000) + (6 × 1.007825) + (2 × 14.003074) = 82.053098 u
An HRMS measurement of a pure sample of this compound would yield a mass value extremely close to this theoretical value, thereby confirming the molecular formula C₄H₆N₂ and distinguishing it from isomeric compounds or those with different elemental compositions but the same integer mass. nih.govnih.govchemspider.com
| Molecular Formula | Compound Name | Theoretical Exact Mass (u) |
|---|---|---|
| C₄H₆N₂ | This compound | 82.05310 |
| C₅H₁₀O | Pentanal | 82.07317 |
| C₆H₁₀ | Cyclohexene | 82.07825 |
X-ray Crystallography
Crystal and Molecular Structure Determination
The study of this salt reveals critical structural information about the this compound cation. The compound crystallizes in the orthorhombic system with the space group Pnma. The asymmetric unit of the crystal contains one this compound cation and one nitrate anion. researchgate.net A key finding from this structural analysis is that the pyrazole ring, comprising four carbon atoms and two nitrogen atoms, is planar. researchgate.net This planarity is a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles within the cation are within expected ranges for such structures. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₇N₃O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| a (Å) | 14.2289(10) |
| b (Å) | 6.1881(4) |
| c (Å) | 7.5592(5) |
| Volume (ų) | 665.59(8) |
| Z (Formula units per cell) | 4 |
| Temperature (K) | 150 |
Establishing Site of N-Methylation
The synthesis of N-methylpyrazoles can potentially yield two different regioisomers (N1- and N2-alkylation), making the unambiguous determination of the methyl group's position crucial. acs.orgnih.gov X-ray crystallography provides a direct and unequivocal method to establish the precise atomic connectivity in a molecule.
In the crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate, the electron density map clearly resolves the positions of all atoms, including the methyl group, and confirms its attachment to one of the nitrogen atoms of the pyrazole ring. researchgate.net This direct visualization of the molecular structure serves as definitive proof of the N1-methylation site, distinguishing it from any potential isomers. The utility of X-ray crystallography for confirming the regiochemistry of N-alkylation products of pyrazoles is a well-established practice in synthetic chemistry. researchgate.netnih.gov
Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)
The intermolecular forces exhibited by this compound are dictated by its distinct molecular structure, which features a polar heterocyclic aromatic ring and a nonpolar methyl group. The pyrazole ring contains two nitrogen atoms, but the substitution of a methyl group at the N1 position fundamentally alters its hydrogen bonding capability compared to unsubstituted pyrazole. This structure allows this compound to participate in a nuanced interplay of hydrogen bonding and hydrophobic interactions, which are crucial in determining its physical properties and behavior in various chemical environments.
Hydrogen Bonding
Unlike unsubstituted pyrazole, which has an N-H group and can act as both a hydrogen bond donor and acceptor to form aggregates like trimers and tetramers aip.orgmdpi.comnih.gov, this compound lacks an acidic proton on a nitrogen atom. The nitrogen at the N1 position is bonded to a methyl group, rendering it incapable of donating a hydrogen bond. However, the sp²-hybridized nitrogen atom at the N2 position possesses a lone pair of electrons, making the molecule an effective hydrogen bond acceptor chemguide.co.uklibretexts.org.
This acceptor capability allows this compound to interact with hydrogen bond donor molecules. In the presence of protic solvents like water or alcohols, it can form O-H···N hydrogen bonds. Furthermore, weaker C-H···N hydrogen bonds can be established with other molecules, including other this compound molecules. In the solid state, pyrazole derivatives are known to form crystal structures stabilized by networks of intermolecular interactions, including C-H···O and C-H···π bonds, which create sheet-like formations nih.gov. While strong N-H···N bonds that characterize many pyrazole derivatives are absent in this compound's self-association, these weaker interactions play a significant role in its condensed-phase structure.
Table 1: Hydrogen Bonding Profile of this compound
| Feature | Description | Relevant Atom(s) | Example Interaction |
|---|---|---|---|
| Donor Capability | None | N/A | Does not participate in N-H···X bonds as a donor. |
| Acceptor Capability | Yes | N2 Atom (lone pair) | Forms hydrogen bonds with donor molecules (e.g., O-H···N with water). |
| Weak H-Bonds | Yes | Ring C-H groups, N2 Atom | Can participate in weak C-H···N interactions. |
Hydrophobic Interactions
The hydrophobic character of this compound is primarily derived from its methyl group and, to a lesser extent, the carbon atoms of the pyrazole ring. These nonpolar moieties interact via van der Waals forces, specifically London dispersion forces.
Table 2: Summary of Primary Intermolecular Interactions for this compound
| Interaction Type | Participating Molecular Fragment(s) | Nature of Interaction |
|---|---|---|
| Hydrogen Bonding | N2 atom lone pair | Acceptor in O-H···N or C-H···N bonds. |
| Hydrophobic Interactions | -CH₃ group, C-H bonds of the ring | van der Waals forces; ordering of water molecules in aqueous solution. |
| π-π Stacking | Pyrazole ring | Potential for stacking interactions with other aromatic rings. |
| Dipole-Dipole | Entire molecule (Dipole Moment: ~2.28 D stenutz.eu) | Electrostatic attraction between polar molecules. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Coordination Chemistry of 1 Methylpyrazole Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 1-methylpyrazole typically involves the reaction of a metal salt with the this compound ligand or its derivatives in a suitable solvent. The resulting complexes are then characterized using various analytical and spectroscopic techniques to confirm their composition, structure, and properties.
Transition Metal Complexes with this compound Derivatives (e.g., this compound-3-aldehyde-4-(2-pyridyl)thiosemicarbazone)
Transition metal complexes have been synthesized using derivatives of this compound, such as this compound-3-aldehyde-4-(2-pyridyl)thiosemicarbazone (MPAPT). For instance, mixed ligand metal(II) complexes involving MPAPT and 1,10-phenanthroline (B135089) have been reported for metals including Cu(II), Ni(II), Mn(II), and Co(II). scispace.comresearchgate.neteurjchem.com These complexes, with the general formula [M(MPAPT)(1,10-phen)(Cl)] (where M is the metal ion), are synthesized and characterized to understand their coordination behavior and potential applications. scispace.comresearchgate.neteurjchem.com
Mixed Ligand Complexes
This compound and its derivatives frequently participate in the formation of mixed ligand complexes, where the metal center is coordinated to more than one type of ligand. The synthesis of these complexes often involves reacting a metal salt with this compound or its derivative and a co-ligand in a specific molar ratio. For example, mixed ligand complexes of M(II) ions (M = Cu, Ni, Co, Zn) with 1,10-phenanthroline and certain Schiff bases have been synthesized and characterized. researchgate.neteurjchem.com Another instance involves the preparation of mixed ligand copper(II) complexes containing bis(pyrazol-1-yl)propane or bis[2-(pyrazol-1-yl)ethyl]ether ligands along with 2,2'-bipyridyl. nih.gov The coordination behavior of this compound in such complexes can be influenced by the presence and nature of the co-ligand.
Characterization by Elemental Analysis, Magnetic Moment Measurements
Elemental analysis is a fundamental technique used to determine the empirical formula of synthesized metal complexes by providing the percentage composition of carbon, hydrogen, nitrogen, and the metal. scispace.comresearchgate.neteurjchem.comresearchgate.net Magnetic moment measurements provide information about the number of unpaired electrons in the metal center, which helps in determining the oxidation state and the geometry of the complex. scispace.comresearchgate.neteurjchem.comresearchgate.netmdpi.com For instance, magnetic and spectral data have been used to infer the structure of metal(II) complexes with MPAPT and 1,10-phenanthroline. scispace.comresearchgate.neteurjchem.com Magnetic studies on complexes involving fluorinated this compound derivatives have also provided insights into the magnetic coupling between the metal ions and the ligands. mdpi.com
Ligand Field Data
Ligand field data, typically obtained from UV-Vis spectroscopy, provides crucial information about the electronic transitions within the metal complexes and helps in understanding the electronic structure and geometry around the metal center. uobaghdad.edu.iqresearchgate.net The electronic spectra of metal complexes with this compound ligands exhibit absorption bands corresponding to d-d transitions, charge transfer transitions, and intraligand transitions. uobaghdad.edu.iq Analysis of these bands allows for the calculation of ligand field parameters such as 10 Dq and the Racah parameters (B and C), which provide a measure of the ligand field strength and the extent of covalent bonding. uobaghdad.edu.iq For example, electronic spectral data has been used to support the proposed octahedral geometry of certain metal complexes with pyrazole-based ligands. researchgate.netuobaghdad.edu.iq
Structural Aspects of Coordination Compounds
The structural aspects of coordination compounds involving this compound ligands are diverse and depend on factors such as the nature of the metal ion, the stoichiometry of the metal-to-ligand ratio, the presence of other ligands, and the reaction conditions.
Coordination Environment Around Metal Centers (e.g., Octahedral, Square Planar)
This compound and its derivatives can coordinate to metal centers, leading to various coordination geometries. Octahedral geometry is frequently observed in complexes involving this compound ligands, particularly in the case of transition metal ions like Ni(II), Co(II), and Mn(II). scispace.comresearchgate.neteurjchem.comuobaghdad.edu.iqakjournals.com For instance, magnetic and spectral data indicated octahedral structures for metal(II) complexes synthesized with MPAPT and 1,10-phenanthroline. scispace.comresearchgate.neteurjchem.com Similarly, some zinc(II) complexes with pyrazole-type ligands have been reported to exhibit octahedral configurations. akjournals.commdpi.com Square planar geometry is also a common coordination environment, particularly for certain d8 metal ions like Pd(II) and Pt(II). researchgate.netacs.org Studies on palladium(II) complexes with methylpyrazole derivatives have shown slightly distorted square planar coordination environments around the palladium center. researchgate.net Other geometries, such as tetrahedral and square pyramidal, can also be observed depending on the specific ligand and metal ion. akjournals.comunicam.itresearchgate.net
Here is a summary table of coordination geometries observed for some metal complexes with pyrazole-based ligands:
| Metal Ion | Ligand Type | Observed Geometry(ies) | Source(s) |
| Cu(II) | MPAPT, 1,10-phenanthroline | Octahedral (distorted) | scispace.comresearchgate.neteurjchem.com |
| Ni(II) | MPAPT, 1,10-phenanthroline | Octahedral | scispace.comresearchgate.neteurjchem.comuobaghdad.edu.iq |
| Co(II) | MPAPT, 1,10-phenanthroline | Octahedral | scispace.comresearchgate.neteurjchem.comuobaghdad.edu.iq |
| Mn(II) | MPAPT, 1,10-phenanthroline | Octahedral | scispace.comresearchgate.neteurjchem.com |
| Zn(II) | Pyrazole-type ligands | Tetrahedral, Octahedral | researchgate.netakjournals.commdpi.com |
| Cr(III) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Octahedral | uobaghdad.edu.iq |
| Pd(II) | Methylpyrazole derivatives | Square Planar (slightly distorted) | researchgate.net |
| Cu(II) | Bis(pyrazol-1-yl)propane, bis[2-(pyrazol-1-yl)ethyl]ether, 2,2'-bipyridyl | Hepta-coordinated, Square Pyramidal | nih.govresearchgate.net |
Bidentate and Tridentate Ligand Coordination Modes
Pyrazoles, including this compound, can act as ligands coordinating to metal centers through their nitrogen atoms. While this compound itself typically functions as a monodentate ligand coordinating through the nitrogen at position 2, modified or substituted pyrazole-containing ligands can exhibit bidentate or tridentate coordination modes. For instance, pyrazole-derived ligands incorporating additional donor atoms, such as oxygen or sulfur, or having specific structural arrangements, can chelate to metal ions. Studies on pyrazole-derived carbohydrazides, for example, have shown bidentate coordination through a pyrazolyl-ring nitrogen and a hydrazide oxygen in some complexes, and tridentate (ONN) coordination in deprotonated forms capes.gov.br. Another example involves ligands with imino-methylpyrazole units, where structural investigations have provided evidence for bidentate coordination, even in ligands potentially capable of tridentate binding researchgate.net. The specific coordination mode (bidentate or tridentate) is influenced by the structure of the ligand, the metal ion, and the reaction conditions.
Catalytic Applications of this compound Metal Complexes
Metal complexes incorporating this compound or its derivatives have shown catalytic activity in various organic transformations.
Palladium-N-Heterocyclic Carbene (NHC) Complexes in Catalysis
Palladium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands alongside pyrazole (B372694) or methylpyrazole co-ligands, have emerged as efficient catalysts in cross-coupling reactions researchgate.netresearchgate.net. The combination of NHC ligands, known for their strong σ-donating properties and steric tunability, with nitrogen-donating ligands like this compound can lead to highly active and stable catalytic systems. Research has demonstrated the successful synthesis and characterization of N-heterocyclic carbene-palladium(II)-1-methylpyrazole complexes researchgate.netresearchgate.net. These complexes have been investigated for their catalytic performance in reactions such as C-N coupling.
Studies on the Effect of Ligand Structure on Catalytic Activity
The structure of the ligands coordinated to the metal center significantly influences the catalytic activity of the resulting complex. In palladium-catalyzed reactions, the nature of both the NHC ligand and any co-ligands, such as this compound, plays a crucial role in the efficiency and selectivity of the transformation acs.orgkuleuven.be. Studies have explored how variations in ligand structure, including electronic and steric properties, impact catalytic performance in reactions like Buchwald–Hartwig coupling acs.org. While general principles regarding ligand effects in catalysis are established, specific investigations into how modifications of the this compound structure within metal complexes affect their catalytic activity in different reactions are ongoing areas of research. The interplay between the ligand structure and the reaction medium can be key to the catalytic outcome kuleuven.be.
Applications in C-N Coupling of Aryl Chlorides
Metal complexes, including those containing this compound or related pyrazole ligands, have been successfully applied as catalysts in C-N coupling reactions, particularly the amination of aryl chlorides researchgate.netresearchgate.netacs.orgacs.org. Aryl chlorides are less reactive substrates compared to aryl bromides or iodides, making their C-N coupling a more challenging but synthetically valuable transformation. Palladium complexes, often featuring NHC ligands, have shown efficiency in catalyzing the coupling of aryl chlorides with amines to form C-N bonds researchgate.netresearchgate.netacs.org. Research has specifically reported the catalytic activity of N-heterocyclic carbene-palladium(II)-1-methylpyrazole complexes in the C-N coupling of aryl chlorides researchgate.netresearchgate.net. These studies highlight the potential of this compound-containing metal complexes as catalysts for important synthetic procedures.
Biological and Biomedical Research Applications Excluding Dosage/administration
Antimicrobial and Anticancer Research
This compound has been explored in the context of developing new antimicrobial and anticancer agents, often through the synthesis and evaluation of its metal complexes.
Metal complexes involving pyrazole-based ligands have demonstrated promising in vitro antimicrobial activities against various bacteria and fungi. Studies have investigated the synthesis and antimicrobial properties of transition metal complexes with ligands derived from this compound. For example, four new mixed ligand metal(II) complexes with this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone (MPAPT) and 1,10-phenanthroline (B135089) have been synthesized and screened for their antimicrobial activities. eurjchem.comscispace.com These complexes, including those with Cu(II), Ni(II), Mn(II), and Co(II), were characterized and tested. eurjchem.comscispace.com The antimicrobial screening demonstrated that the copper(II) complex, [Cu(MPAPT)(1,10-phen)(Cl)], exhibited significant activity against different bacterial and fungal strains. eurjchem.comscispace.com The results of these studies show the metal(II) complexes to be more antibacterial/antifungal against one or more species as compared to the uncomplexed ligands. researchgate.net The complexation of organic ligands to metal ions has been shown to enhance their antimicrobial activities. researchgate.netscielo.br Metal complexes of a new pyrazole based ligand, 5-methylpyrazole-3yl-N-(2́-hydroxyphenylamine)methyleneimine, were screened for their antimicrobial activities against some Gram positive and Gram negative microbial strains and were found to be potential antimicrobial agents in broad spectrum. researchgate.net
Data on the in vitro antimicrobial activity of metal complexes of this compound derivatives can be presented in tables, showing the microbial strains tested and the effectiveness of different complexes.
| Compound | Tested Microorganisms (Examples) | In Vitro Activity | Source |
| Cu(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | Various bacteria and fungi | Significant activity eurjchem.comscispace.com | eurjchem.comscispace.com |
| Ni(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | Various bacteria and fungi | Active eurjchem.comscispace.com | eurjchem.comscispace.com |
| Co(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | Various bacteria and fungi | Active eurjchem.comscispace.com | eurjchem.comscispace.com |
| Mn(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | Various bacteria and fungi | Active eurjchem.comscispace.com | eurjchem.comscispace.com |
| Metal complexes of 5-methylpyrazole-3yl-N-(2́-hydroxyphenylamine)methyleneimine | Gram-positive and Gram-negative bacteria | Potential antimicrobial agents in broad spectrum researchgate.net | researchgate.net |
Data on the in vitro anticancer activity of metal complexes of this compound derivatives, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), can be presented in tables.
| Compound | Tested Cancer Cell Lines (Examples) | In Vitro Cytotoxic Activity (IC50 values) | Source |
| Platinum(II) complexes with 1-methylnitropyrazoles | MCF-7, ES-2, A-549 | Varied activity, some > cisplatin (B142131) mdpi.com | mdpi.com |
| Cu(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | HCT116, HEP2 | 0.41 μg/mL (HCT116), 0.63 μg/mL (HEP2) scispace.com | scispace.comresearchgate.net |
| Ni(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | HCT116, HEP2 | 0.66 μg/mL (HCT116), 0.91 μg/mL (HEP2) scispace.com | scispace.com |
| Co(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | HCT116, HEP2 | 0.78 μg/mL (HCT116), 1.11 μg/mL (HEP2) scispace.com | scispace.com |
| Mn(II) complex of this compound-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | HCT116, HEP2 | 0.81 μg/mL (HCT116), 1.35 μg/mL (HEP2) scispace.com | scispace.com |
| Copper complexes of a methyl imidazole (B134444) derivative | PC3 (prostate cancer) | Selective cytotoxicity sysrevpharm.org | sysrevpharm.org |
Investigation of Antiproliferative and Antitumor Activities
Pyrazole derivatives, including those incorporating the this compound moiety, have been investigated for their potential antiproliferative and antitumor effects. These compounds have shown activity against various cancer cell lines and in some in vivo models. globalresearchonline.netamazonaws.comresearchgate.netcbijournal.commdpi.com
Studies have synthesized hybrid molecules containing this compound, evaluating their growth inhibitory activities against a broad panel of human cancer cell lines. For instance, hybrid acetogenins (B1209576) with a this compound group have been synthesized and tested against 39 human cancer cell lines. nih.govrsc.org An analog, specifically a this compound-5-sulfonamide derivative, demonstrated potent growth inhibition of the human lung cancer cell line NCI-H23 in a xenograft mouse assay, without significant toxicity. nih.govrsc.org
Research into pyrazole derivatives has also shown potential as selective estrogen receptor degraders (SERDs) for breast cancer treatment. A derivative featuring an N-methyl-pyrazole scaffold exhibited potent estrogen receptor alpha (ERα) binding affinity and degradation ability, along with outstanding antiproliferative effects on MCF-7 breast cancer cells. nih.gov This compound also showed significant antitumor effects in an MCF-7 xenograft model. nih.gov
Furthermore, functionally substituted pyrazole compounds have been synthesized and evaluated for their in vitro antiproliferative effects on a panel of 60 cancer cell lines according to the National Cancer Institute screening protocol. Some of these compounds displayed moderate antitumor activity. molaid.com Highly functionalized pyrazole derivatives have also been prepared and screened for in vitro antiproliferative activity against human colon cancer (HT-29) and human breast cancer (MCF-7) cell lines. researchgate.net Certain derivatives showed potent activity in these assays. researchgate.net
Interactive table 1: Antiproliferative Activity of Representative this compound Derivatives
| Compound Type | Cancer Cell Line(s) Tested | Key Finding | Source |
| Hybrid acetogenins with this compound | 39 human cancer cell lines | Growth inhibitory activity observed. nih.govrsc.org | nih.govrsc.org |
| This compound-5-sulfonamide analog | NCI-H23 (human lung cancer) | Potent growth inhibition in xenograft mouse assay. nih.govrsc.org | nih.govrsc.org |
| N-methyl-pyrazole SERD derivative | MCF-7 (human breast cancer) | Potent ERα degradation and antiproliferative effects (IC₅₀ = 0.28 nM). nih.gov | nih.gov |
| Functionally substituted pyrazoles | Panel of 60 cancer cell lines | Moderate antitumor activity in some compounds. molaid.com | molaid.com |
| Highly functionalized pyrazoles | HT-29, MCF-7 | Potent antiproliferative activity in certain derivatives. researchgate.net | researchgate.net |
Inhibition of Kinases (e.g., CDK1)
Some pyrazole derivatives, including those containing the this compound structure, have been identified as inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govrjsocmed.com Cyclin-dependent kinases (CDKs), such as CDK1, are among the kinases that have been targeted by pyrazole-based compounds. nih.govgoogle.comresearchgate.netgoogle.com
Certain pyrazole derivatives have been reported as potent antiproliferative agents with CDK1 kinase inhibitory effects. nih.gov These compounds have shown potency against various cancer cell lines, including hepatocellular carcinoma (HepG2, Huh7, and SNU-475), colon cancer (HCT116), and renal cancer (UO-31). nih.gov While exhibiting strong antiproliferative activity, their direct inhibitory activity against CDK1 was described as modest in one study. nih.gov
Other pyrazole compounds have been explored as inhibitors of different kinases, such as MET kinase. Compounds incorporating methylpyrazoles have appeared interchangeable with respect to potency in inhibiting MET kinase activity. acs.org One such compound demonstrated nanomolar inhibition of MET kinase activity and significant inhibition of tumor growth in a MET-dependent mouse efficacy model. acs.org
Interactive table 2: Kinase Inhibition by this compound Derivatives
| Kinase Target | Compound Type | Key Finding | Source |
| CDK1 | Pyrazole derivatives | Potent antiproliferative agents with CDK1 inhibitory effect. nih.gov | nih.gov |
| MET kinase | Compounds incorporating methylpyrazoles | Inhibitory activity observed; some showed nanomolar potency. acs.org | acs.orgsigmaaldrich.com |
| Various | Pyrazole-scaffold protein kinase inhibitors | Explored for various diseases, including cancer and inflammatory disorders. rjsocmed.com | rjsocmed.comscienceopen.com |
Potential as Anti-TB Drugs
Pyrazole-containing derivatives have demonstrated potential as antitubercular agents. globalresearchonline.netamazonaws.comcbijournal.commdpi.comnih.govresearchgate.net Research efforts have focused on synthesizing novel compounds incorporating the pyrazole scaffold and evaluating their activity against Mycobacterium tuberculosis (M. tb).
Studies have synthesized novel pyrazolo-quinoline analogues and evaluated their antitubercular activity against M. tuberculosis. nih.gov Several of these derivatives showed significant activity, being more effective than standard drugs like pyrazinamide (B1679903) in inhibiting M. tuberculosis growth at low concentrations. nih.gov
The structural similarity between certain MmpL3 inhibitors (MmpL3 is a protein essential for the growth of M. tb) and compounds containing pyrazole structures has prompted investigations into the antitubercular activity of pyrazole derivatives. researchgate.net Optimization of such structures has led to the identification of new compounds with significantly improved antitubercular activity against M. tuberculosis strains, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. researchgate.net
Interactive table 3: Antitubercular Activity of Pyrazole Derivatives
| Compound Type | Target Pathogen | Key Finding | Source |
| Novel pyrazolo-quinolines | Mycobacterium tuberculosis | Significant inhibitory activity, some more effective than pyrazinamide. nih.gov | nih.gov |
| Optimized pyrazole derivatives | Mycobacterium tuberculosis | Improved activity against drug-sensitive, MDR, and XDR strains; targeting MmpL3. researchgate.net | researchgate.net |
| Pyrazole-containing derivatives | Mycobacterium tuberculosis | Demonstrated potential as antitubercular agents in various studies. globalresearchonline.netamazonaws.comcbijournal.commdpi.com | globalresearchonline.netamazonaws.comcbijournal.commdpi.com |
Other Biological Activities
Beyond antiproliferative and antitumor effects, this compound and its derivatives have been explored for other biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. globalresearchonline.netamazonaws.comresearchgate.netmdpi.com
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory properties. globalresearchonline.netamazonaws.comresearchgate.netcbijournal.commdpi.comresearchgate.netchemimpex.comontosight.aichemimpex.comresearchgate.netijpsjournal.com The pyrazole scaffold is present in well-established anti-inflammatory drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. mdpi.comijpsjournal.com
Research highlights the potential of pyrazole derivatives to modulate various pathways involved in inflammation, including the inhibition of COX enzymes and the suppression of pro-inflammatory mediators. ijpsjournal.com Studies have demonstrated that modifications to the pyrazole structure can influence their anti-inflammatory activity. researchgate.net
Interactive table 4: Anti-inflammatory Properties of Pyrazole Derivatives
| Compound Type | Proposed Mechanism(s) | Key Finding | Source |
| Pyrazole derivatives | COX inhibition, cytokine modulation, NF-κB suppression | Recognized for anti-inflammatory properties; potential to modulate pathways. mdpi.comijpsjournal.com | globalresearchonline.netamazonaws.comresearchgate.netcbijournal.commdpi.comresearchgate.netchemimpex.comontosight.aichemimpex.comresearchgate.netijpsjournal.com |
Antioxidant Activity
Pyrazole derivatives have also been reported to possess antioxidant activity. globalresearchonline.netamazonaws.comresearchgate.netcbijournal.commdpi.comresearchgate.net Antioxidants play a crucial role in protecting cells from damage caused by free radicals.
In some studies, this compound has been utilized in methods to assess antioxidant activity. For example, malondialdehyde (MA), a product of lipid peroxidation, can be derivatized to this compound for analysis using gas chromatography, providing a method to evaluate the antioxidant capacity of various substances by measuring their inhibition of MA formation. mdpi.comnih.govacs.orgnih.govredelve.com While this indicates this compound's role in the detection of antioxidant activity, the pyrazole scaffold itself is associated with direct antioxidant properties in other derivatives. researchgate.net
Interactive table 5: Antioxidant Activity Associated with Pyrazole Derivatives
| Compound Type | Role/Activity | Key Finding | Source |
| This compound | Used in analytical methods to measure malondialdehyde (indicator of oxidation). | Facilitates the assessment of antioxidant activity by enabling MA detection via gas chromatography. mdpi.comnih.govacs.orgnih.govredelve.com | mdpi.comnih.govacs.orgnih.govredelve.com |
| Pyrazole derivatives | Direct antioxidant properties. | Exhibit antioxidant activity, contributing to protection against oxidative damage. globalresearchonline.netamazonaws.comresearchgate.netcbijournal.commdpi.comresearchgate.net | globalresearchonline.netamazonaws.comresearchgate.netcbijournal.commdpi.comresearchgate.net |
Neuroprotective Properties
The pyrazole scaffold has been implicated in compounds exhibiting neuroprotective properties. globalresearchonline.netamazonaws.comresearchgate.netmdpi.com Research suggests that certain pyrazole derivatives may offer protection against neurodegenerative processes.
Previous studies have indicated that aryl azoles can have neuroprotective properties and that the methyl pyrazole moiety may contribute to this effect. nih.gov Compounds containing methyl pyrazole have been explored in the context of neurodegenerative diseases, potentially interacting with targets relevant to these conditions. chemimpex.comontosight.ai
Interactive table 6: Neuroprotective Properties Associated with Pyrazole Derivatives
| Compound Type | Potential Mechanism/Involvement | Key Finding | Source |
| Pyrazole derivatives | Potential interaction with targets in neurodegenerative diseases. | Implicated in neuroprotective properties; methyl pyrazole moiety may contribute. globalresearchonline.netamazonaws.comresearchgate.netmdpi.comnih.gov | globalresearchonline.netamazonaws.comresearchgate.netmdpi.comchemimpex.comnih.govontosight.ai |
Analgesic Properties
Pyrazole derivatives have been investigated for their potential analgesic (pain-relieving) properties. mdpi.comresearchgate.netresearchgate.netzsmu.edu.ua Research indicates that the pyrazole scaffold can contribute to antinociceptive activity, which is the blocking of pain signals. zsmu.edu.ua Studies have explored various pyrazole-containing compounds and evaluated their analgesic effects using different in vivo models, such as the acetic acid-induced writhing test and the formalin model of pain inflammation. zsmu.edu.ua For instance, some pyrazole derivatives have shown promising analgesic potential in these preclinical models, sometimes exhibiting effects comparable to or even exceeding those of standard analgesic agents. mdpi.comresearchgate.net The analgesic activity of these compounds is often linked to their ability to influence mechanisms involved in pain pathways, although the specific mechanisms can vary depending on the exact structure of the pyrazole derivative. zsmu.edu.ua
Industrial and Agro Chemical Applications Excluding Dosage/administration
Role as Chemical Intermediates
The reactivity of the 1-methylpyrazole ring system makes it a valuable scaffold for organic synthesis. It can be functionalized at various positions to introduce different chemical moieties, leading to the creation of diverse and complex molecular architectures.
This compound is a key starting material in the synthesis of polysubstituted pyrazole (B372694) derivatives. nih.gov Organic chemists utilize it in multi-step reaction sequences to construct more intricate molecules. For instance, regioselective condensation reactions involving derivatives of this compound can yield complex pyrazoles with specific stereochemistry and functional group arrangements. nih.gov The synthesis of various 1,3,5-substituted pyrazoles often proceeds through intermediates derived from this compound, highlighting its role as a foundational element in building molecular complexity. nih.gov
Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of biological activities and are of significant interest in medicinal chemistry. This compound derivatives are frequently employed as precursors in the synthesis of these important compounds. The synthesis often involves the condensation of a substituted aminopyrazole, which can be derived from this compound, with a suitable three-carbon synthon. nih.gov
Table 1: Synthesis Yields of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
| Product (Compound ID) | Substituent at position 7 | Overall Yield (%) |
|---|---|---|
| 4a | Phenyl | 96 |
| 4b | 4-Methoxyphenyl | 88 |
| 4c | Coumarin-3-yl | 80 |
| 4d | 4-Nitrophenyl | 95 |
| 4e | 4-(Trifluoromethyl)phenyl | 91 |
| 4f | 7-Methoxycoumarin-3-yl | 87 |
| 4g | Naphthalen-2-yl | 93 |
Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. This compound serves as a precursor for the synthesis of pyrazole-functionalized NHC ligands. These ligands are then used to form stable complexes with various transition metals, such as palladium, which are active catalysts in a range of cross-coupling reactions. rsc.orgscripps.edu The synthesis of these NHC-palladium(II) complexes has been successfully achieved and their catalytic activity in C-N coupling reactions has been demonstrated. rsc.org
Applications in Agriculture
The pyrazole scaffold, often incorporating a methyl group at the N1 position, is a common feature in many modern agrochemicals. These compounds have been developed to protect crops from various pests and diseases, as well as to control unwanted vegetation.
The introduction of fluorine atoms into pyrazole-containing molecules can significantly enhance their biological activity. Fluorinated pyrazole derivatives have been extensively investigated and developed as potent fungicides. nih.gov These compounds often exhibit a broad spectrum of activity against various plant pathogenic fungi. nih.gov Research has shown that the presence of a trifluoromethyl group on the pyrazole ring can be particularly beneficial for fungicidal efficacy. mdpi.com
The fungicidal activity of these compounds is often quantified by their half-maximal effective concentration (EC50) values. Lower EC50 values indicate higher potency. The table below presents the in vitro fungicidal activity of several pyrazole derivatives against a range of plant pathogenic fungi.
Table 2: In Vitro Fungicidal Activity (EC50 in μg/mL) of Pyrazole Derivatives
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum |
|---|---|---|---|---|---|---|
| 3 | >50 | >50 | >50 | >50 | >50 | >50 |
| 6 | 15.345 | 10.261 | 9.864 | 8.932 | 20.134 | 18.976 |
| 12 | 25.678 | 22.143 | 20.111 | 18.976 | 30.123 | 28.976 |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
Data represents the half-maximal effective concentration (EC50) required to inhibit fungal growth. mdpi.com
In addition to their fungicidal properties, pyrazole derivatives are also prominent in the development of herbicides. These compounds can act on various molecular targets in weeds, leading to their growth inhibition and death. The structural diversity achievable with the pyrazole core allows for the fine-tuning of herbicidal activity and crop selectivity. nih.gov
Greenhouse assays are commonly used to evaluate the efficacy of new herbicidal compounds. The inhibitory activity of pyrazole derivatives against various weed species is a key indicator of their potential as commercial herbicides. The following table showcases the post-emergence herbicidal activity of several pyrazole derivatives containing a phenylpyridine moiety.
Table 3: Post-Emergence Herbicidal Activity (% Inhibition) of Phenylpyridine-Containing Pyrazole Derivatives at 150 g a.i./hm²
| Compound ID | Digitaria sanguinalis (DS) | Abutilon theophrasti (AT) | Setaria viridis (SV) | Amaranthus retroflexus (AR) | Echinochloa crusgalli (EC) | Eclipta prostrata (EP) |
|---|---|---|---|---|---|---|
| 6a | 50 | 60 | 50 | 30 | 20 | 60 |
| 6c | 60 | 50 | 50 | 20 | 30 | 60 |
| 7a | 20 | 30 | 20 | 10 | 10 | 30 |
| 7c | 30 | 20 | 20 | 10 | 10 | 20 |
Data indicates the percentage of weed growth inhibition in a greenhouse setting. nih.gov
Materials Science Applications
This compound and its derivatives have garnered significant interest in materials science due to their versatile electronic and photophysical properties. The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, provides a foundation for designing molecules with tailored functionalities. These properties make them suitable for a range of advanced applications, from sensitive chemical detection to components in cutting-edge electronic devices.
Use in Chemical Sensors
Derivatives of the pyrazole structure are prominent in the development of fluorescent chemical sensors, which are designed to detect specific ions by exhibiting a change in their light-emitting properties. These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched upon binding with a target analyte.
Researchers have synthesized and characterized a series of pyrazole-based sensors for the detection of various metal cations. nih.gov For instance, certain pyrazole compounds have demonstrated high selectivity for iron (Fe³⁺) and zinc (Zn²⁺) ions. One particular pyrazole sensor exhibited a 30-fold increase in fluorescence emission at 465 nm in the presence of Fe³⁺, allowing for a limit of detection (LoD) as low as 0.025 μM. nih.gov Another pyrazole-based sensor showed a 20-fold increase in emission at 480 nm when binding with Zn²⁺. nih.gov The modular nature of the pyrazole core allows for systematic tuning of its metal ion selectivity and photophysical response. nih.gov
The sensing mechanism is often based on the chelation of the metal ion by the pyrazole derivative, which alters the electronic state of the molecule and, consequently, its fluorescence properties. Pyrazole-based chemosensors have also been developed for the colorimetric detection of copper (Cu²⁺) ions in aqueous solutions. chemrxiv.org The design of these sensors can be refined to achieve high selectivity, even in the presence of other competing ions. chemrxiv.org The development of one-pot synthetic routes from chalcones has further streamlined the production of these novel pyrazole fluorescent sensors. rsc.org
| Sensor Derivative | Target Ion | Detection Method | Key Finding | Limit of Detection (LoD) |
|---|---|---|---|---|
| Pyrazole Derivative 9 | Fe³⁺ | "Turn-on" Fluorescence | 30-fold increase in emission at 465 nm. nih.gov | 0.025 μM nih.gov |
| Pyridine-based Pyrazole | Zn²⁺ / Cd²⁺ | "Turn-on" / "Turn-off" Fluorescence | Response is dependent on the aryl ring substituent. rsc.org | Not Specified |
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Cu²⁺ | Colorimetric and Spectroscopic | Selective binding in the presence of competing ions. chemrxiv.org | Not Specified |
Luminescent and Fluorescent Agents in Materials Chemistry
The inherent photophysical properties of the pyrazole ring system make its derivatives highly attractive as luminescent and fluorescent materials. rsc.org These compounds are known for their structural diversity, synthetic versatility, and favorable electronic properties. nih.gov Pyrazole derivatives have been investigated for applications ranging from bioimaging to advanced optical materials due to their potential for high fluorescence quantum yields and excellent photostability. nih.govrsc.org
The fluorescence of pyrazole derivatives often arises from processes like intramolecular charge transfer (ICT), which can be modulated by the chemical environment and solvent polarity. nih.gov This tunability allows for the design of fluorophores with specific emission characteristics. For example, pyrazolo[1,5-a]pyrimidines have emerged as a class of fluorophores with tunable photophysical properties, where the introduction of electron-donating groups can significantly enhance both absorption and emission. rsc.org Some of these compounds exhibit strong solid-state emission, making them suitable for various optical applications. rsc.org
Recent research has focused on developing novel pyrazole-based fluorophores with enhanced properties. Studies have highlighted their good membrane permeability and biocompatibility, which are advantageous for bioimaging applications. nih.gov The N-donor character of the pyrazole ring also makes these compounds ideal for cation detection. nih.gov
| Compound Class | Key Features | Potential Applications |
|---|---|---|
| General Pyrazole Derivatives | High synthetic versatility, structural diversity, N-donor character. nih.gov | Bioimaging, Cation detection. nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Tunable photophysical properties, high quantum yields, good photostability, solid-state emission. rsc.org | Optical materials, chemosensors. rsc.org |
| Pyrazoline Derivatives | Strong fluorescence due to conjugation between pyrazoline and phenyl rings. researchgate.net | Fluorescence brighteners, organic electroluminescent devices. researchgate.net |
Semiconductors and Organic Light-Emitting Diodes
In the field of organic electronics, pyrazole and pyrazoline derivatives have been extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netjmaterenvironsci.com Their excellent luminescent properties and charge-transport capabilities make them versatile materials for various roles within OLED device architecture. researchgate.net
Pyrazoline derivatives, in particular, are known for their strong blue-emitting properties and high hole-transport efficiency. researchgate.net This allows them to function as both the emissive layer (EML) and the hole-transport layer (HTL) in OLEDs. researchgate.net The nitrogen atoms in the pyrazoline ring facilitate electron transfer, while the extended conjugation within the molecule results in bright luminescence. researchgate.net The ability to create devices with deep-blue emission is particularly valuable for display and lighting applications. mdpi.com
Researchers have successfully fabricated OLEDs using pyrazole-based materials that exhibit high brightness and efficiency. For example, devices using a pyrazoline phenyl derivative have been shown to achieve a high brightness of 38,000 cd/m². researchgate.net Furthermore, pyrazole-containing compounds have been used as host materials for phosphorescent emitters in highly efficient PHOLEDs. mdpi.comspie.org The high triplet energy of some pyrazole-based hosts allows for efficient energy transfer to green, red, and blue phosphorescent dopants, leading to devices with high external quantum efficiencies. mdpi.comspie.org The development of organic semiconductors that can function as both solar cells and OLEDs has also been a recent breakthrough, further highlighting the versatility of these organic materials. led-professional.com
| Material Type | Role in OLED | Key Performance Metric |
|---|---|---|
| Pyrazoline Phenyl Derivative | Emissive Material | High brightness of 38,000 cd/m². researchgate.net |
| Carbazole and Diphenyl Imidazole (B134444) Derivatives | Fluorescent Emitter / Host | Deep-blue emission with CIE (0.16, 0.08); Max. EQE of 1.1% as emitter. mdpi.com |
| Iridium(III) bis(4',6'-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6) | Deep-Blue Phosphorescent Dye | External Quantum Efficiency of 20%; Power efficiency of 36 lm/W. spie.org |
Emerging Research Directions and Interdisciplinary Studies
Integration of Experimental and Computational Approaches
The synergy between experimental and computational methods has become indispensable for a comprehensive understanding of the structural, electronic, and reactive properties of 1-methylpyrazole and its derivatives. This integrated approach allows for the validation of theoretical models with empirical data, while computational insights can guide the design of new experiments and materials.
A key area of this integration is the study of molecular structures and interactions. Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide precise data on bond lengths, bond angles, and intermolecular contacts in the solid state and in solution. researchgate.netnih.gov These experimental findings are crucial for benchmarking and refining computational models based on Density Functional Theory (DFT). DFT calculations, in turn, can offer a deeper understanding of the electronic structure, molecular orbitals (HOMO-LUMO), and the nature of non-covalent interactions that govern the behavior of these molecules. nih.govmdpi.com For instance, the regioselectivity of lithiation reactions of this compound has been successfully predicted using DFT calculations, but only when solvation effects were included in the model, highlighting the importance of a sophisticated theoretical approach that mirrors experimental conditions. nih.gov
Furthermore, the combination of spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy with DFT calculations enables a detailed assignment of vibrational modes, providing a robust characterization of the molecule's vibrational properties. researchgate.net This combined approach has been instrumental in studying various pyrazole (B372694) derivatives. researchgate.netnih.govsigmaaldrich.com
Table 1: Synergistic Experimental and Computational Techniques for this compound Studies
| Experimental Technique | Computational Method | Information Gained |
|---|---|---|
| X-ray Crystallography | Density Functional Theory (DFT) | Molecular geometry, crystal packing, electronic structure. researchgate.netnih.gov |
| NMR Spectroscopy | DFT, QTAIM | Chemical shifts, intermolecular interactions, electron density. researchgate.netnih.govnih.gov |
| FT-IR/Raman Spectroscopy | DFT | Vibrational modes, functional group identification. researchgate.net |
Development of Novel Analytical Techniques for this compound Detection
The increasing relevance of this compound and its derivatives in various fields necessitates the development of sensitive and selective analytical techniques for their detection and quantification. While standard chromatographic methods like Gas Chromatography (GC) are routinely used for the analysis of this compound, research is moving towards more advanced and specialized methods. researchgate.netnih.gov
One promising direction is the development of fluorescent sensors based on the pyrazole scaffold. These sensors can offer high sensitivity and selectivity for specific analytes, such as metal ions. Pyrazole-based sensors have been shown to exhibit a "turn-on" fluorescence response in the presence of ions like Zn2+, Cd2+, Fe3+, and Fe2+, with detection limits in the micromolar range. sigmaaldrich.commdpi.com The design of these sensors often involves functionalizing the pyrazole ring with chromophoric and chelating moieties. The coordination of the target ion to the pyrazole-based ligand can lead to a significant change in the fluorescence emission, enabling its detection. mdpi.com While much of the work has focused on detecting metal ions, the principles can be adapted to design sensors for other small molecules, including potentially this compound itself or its metabolites.
Solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) is another powerful technique for the determination of pyrazole derivatives in environmental samples. researchgate.net The use of novel adsorbent materials, such as multi-walled carbon nanotubes, has been shown to enhance the extraction efficiency and achieve low detection limits for pyrazole-containing pesticides in water samples. researchgate.net These methods could be optimized for the specific detection of this compound in various matrices.
Future research in this area is likely to focus on the development of portable and real-time sensors, potentially based on electrochemical or optical principles, for the rapid and on-site detection of this compound.
Exploration of this compound in Supramolecular Chemistry
The pyrazole ring, with its distinct nitrogen atoms, is an excellent building block for the construction of complex supramolecular architectures through non-covalent interactions. The introduction of a methyl group at the N1 position of this compound modifies its electronic and steric properties, influencing its role in self-assembly, host-guest chemistry, and the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov
The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, leading to the formation of various supramolecular motifs such as dimers, trimers, tetramers, and infinite chains. nih.gov While this compound itself lacks the N-H donor for self-association through hydrogen bonding, it can participate in hydrogen bonding with other donor molecules. Its nitrogen atoms can also coordinate to metal centers, making it a valuable ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. nih.govnih.gov
In host-guest chemistry, larger molecular hosts can be designed to encapsulate this compound as a guest, driven by interactions such as π-π stacking and van der Waals forces. The study of such host-guest complexes can provide insights into molecular recognition processes.
Bio-inspired and Biomimetic Approaches Utilizing this compound Scaffolds
The pyrazole scaffold is a recurring motif in many biologically active molecules and has been utilized in the design of bio-inspired and biomimetic systems. These systems aim to mimic the structure and function of natural molecules and enzymes to perform specific tasks, such as catalysis and therapeutic intervention.
One significant area of research is the development of mimics for metalloenzymes. The pyrazole moiety, with its ability to coordinate to metal ions, serves as a versatile ligand to create synthetic models of the active sites of enzymes. nih.gov For example, 4-methylpyrazole (B1673528) is a known inhibitor of alcohol dehydrogenase, highlighting the ability of pyrazole-based compounds to interact with metalloenzymes. nih.gov Researchers are exploring the use of pyrazole-containing ligands to create complexes that mimic the function of enzymes involved in water oxidation and other important biological transformations. researchgate.netnih.govnih.gov These bio-inspired catalysts can provide valuable insights into the mechanisms of their natural counterparts and may lead to the development of efficient catalysts for industrial applications. nih.gov
The pyrazole ring is also a component of some natural products with antitumor properties. researchgate.net This has inspired the synthesis of biomimetic pyrazole derivatives with potential therapeutic applications. By modifying the pyrazole scaffold with various functional groups, chemists can design molecules that target specific biological pathways.
Furthermore, the this compound unit can be incorporated into larger molecular structures to create biomaterials with specific properties. While this is an emerging area, the biocompatibility and tunable nature of pyrazole derivatives make them attractive candidates for the development of novel materials for applications in drug delivery and tissue engineering.
Q & A
Q. What are the key physicochemical properties of 1-methylpyrazole, and how do they influence experimental design?
this compound (C₄H₆N₂) is a heterocyclic organic compound with a boiling point of 127°C, density of 0.988 g/mL at 20°C, and a flash point of 35°C, classifying it as a flammable liquid (UN 1993) . Its solubility in water and pKa of ~2.25 suggest moderate basicity, necessitating storage in flammables areas away from oxidizers and acids . These properties dictate handling protocols (e.g., inert atmosphere for reactions, temperature-controlled storage) and solvent compatibility in synthetic workflows.
Q. What methods are commonly used to synthesize this compound, and how can low yields be addressed?
The primary synthesis routes involve alkylation of pyrazole with methylating agents like chloromethane or iodomethane. However, traditional methods yield ~17% due to competing side reactions . Optimization strategies include:
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment and structural confirmation . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy can further validate molecular identity, while X-ray crystallography is used for solid-state structural analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its flammability (Flash Point: 26–35°C) and irritant properties (H315/H319), researchers should:
- Use explosion-proof equipment and avoid open flames.
- Wear PPE (gloves, goggles, flame-resistant lab coats).
- Store in ventilated, cool areas (<25°C) with inert gas purging for large quantities .
Advanced Research Questions
Q. How does the this compound moiety enhance the bioactivity of agrochemicals like SDH inhibitors (SDHIs)?
The this compound group in SDHIs (e.g., fluxapyroxad, sedaxane) improves binding affinity to succinate dehydrogenase enzymes by:
Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?
Regioselectivity is governed by electronic and steric effects. For example:
Q. What strategies are employed to derivatize this compound for applications in energetic materials or pharmaceuticals?
- Nitration: Direct nitration with HNO₃/H₂SO₄ yields 3,4,5-trinitro-1-methylpyrazole (MTNP), an insensitive explosive with high thermal stability (decomposition >200°C) .
- Hydroxylation: Cu-catalyzed coupling with aryl halides introduces pharmacophores (e.g., 5-hydroxy derivatives) for antitumor agents .
Q. How can computational methods aid in optimizing this compound derivatives for biological activity?
Q. What are the primary hazards associated with this compound derivatives, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
